Lup-20(29)-en-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936586 | |
| Record name | Lup-20(29)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-70-5 | |
| Record name | LUPENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lup-20(29)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Lup-20(29)-en-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide synthesizes the current understanding of its mechanism of action, with a primary focus on its anti-inflammatory and anticancer properties. Drawing upon evidence from studies on closely related derivatives and the broader class of lupane triterpenes, this document elucidates the molecular pathways modulated by this compound. The core mechanism appears to revolve around the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis in cancer cells. This guide provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.
Introduction
Lupane-type triterpenes, a class of natural products found in various medicinal plants, are recognized for their diverse pharmacological activities.[1] this compound, a prominent member of this class, has demonstrated significant potential as both an anti-inflammatory and an anticancer agent.[2] While direct and extensive studies on this compound are emerging, a robust body of evidence from its derivatives and parent compounds, such as lupeol, provides a strong foundation for understanding its molecular mechanisms.[3][4] This guide will delve into the intricate signaling pathways and molecular targets influenced by this compound.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this compound are primarily attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.
Inhibition of the NF-κB Signaling Pathway
Evidence from a closely related derivative, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), demonstrates a clear mechanism of NF-κB inhibition.[4][5] It is highly probable that this compound exerts its anti-inflammatory effects through a similar cascade of events:
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the release and activation of NF-κB.[4][5]
-
Suppression of Pro-inflammatory Mediators: By blocking NF-κB activation, this compound effectively downregulates the expression of NF-κB target genes. This leads to a significant reduction in the production of key pro-inflammatory mediators, including:
The following diagram illustrates the proposed mechanism of NF-κB inhibition by this compound.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Anticancer Mechanism of Action
The anticancer activity of this compound and its analogs is multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.[1][6]
Induction of Apoptosis
A key derivative, Lup-28-al-20(29)-en-3-one, has been shown to induce apoptosis in human leukemia cells.[6] This programmed cell death is a critical mechanism for eliminating cancerous cells. The general mechanism for apoptosis induction by lupane triterpenes involves:
-
Mitochondrial Pathway: This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6]
The following diagram outlines a generalized workflow for assessing apoptosis induction.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources of Lup-20(29)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrences of the pentacyclic triterpenoid, Lup-20(29)-en-3-one, a compound of significant interest in medicinal chemistry and drug development. This document details its natural sources, quantitative data, and comprehensive experimental protocols for its isolation and semi-synthesis from its more abundant natural precursor, lupeol.
Natural Sources and Quantitative Data
This compound, also known as lupenone, has been identified in a variety of plant species. However, its direct isolation from natural sources is often in lower yields compared to its corresponding 3β-hydroxy precursor, lupeol (Lup-20(29)-en-3β-ol). Lupeol is a widely distributed triterpenoid found in numerous medicinal and edible plants, making it a readily available starting material for the semi-synthesis of this compound.
Below is a summary of natural sources for both this compound and its precursor, lupeol, with available quantitative data.
| Compound | Natural Source | Plant Part | Quantitative Data |
| This compound | Sorbus cortex | Cortex | 0.050-0.056% |
| Roscoea purpurea | Roots | Present (used as a marker) | |
| Diospyros melanoxylon | Stem Bark | Present (isolated) | |
| Pongamia pinnata var. pinnata | Not specified | Reported present | |
| Daphne aurantiaca | Not specified | Reported present | |
| Lupeol | Sorbus cortex | Cortex | 0.772-0.834%[1] |
| Tamarindus indica | Bark | 23.61% of n-hexane extract[2] | |
| Tamarindus indica | Leaves | 22.78% of n-hexane extract[2] | |
| Crataeva nurvala | Stem Bark | 0.13% w/w[2] | |
| Derris scandens | Not specified | 40.72 ± 0.40 mg / 100g of crude drug[2] | |
| Albizia procera | Not specified | 21.44 ± 0.89 mg / 100g of crude drug[2] | |
| Diospyros rhodocalyx | Not specified | 35.21 ± 1.12 mg / 100g of crude drug[2] | |
| Coccoloba uvifera | Leaves | 0.77 mg per gram of dried fraction (77% of the fraction)[3] | |
| Conocarpus erectus | Leaves | 0.65% of hexane fraction[4] |
Experimental Protocols
Given the higher abundance of lupeol in many natural sources, a common and efficient strategy to obtain this compound is through the isolation of lupeol followed by its chemical oxidation.
Protocol 1: Extraction and Isolation of Lupeol from Plant Material
This protocol is a general guideline for the extraction and isolation of lupeol, which can be adapted based on the specific plant material.
1. Plant Material Preparation:
-
Collect and air-dry the desired plant part (e.g., leaves, bark) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as n-hexane or chloroform.[5] For instance, for Coccoloba uvifera leaves, sonication in n-hexane has been used effectively.[3]
-
For maceration, soak the powdered material in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Prepare a silica gel (60-120 or 100-200 mesh) column packed in n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate 95:5, 90:10, etc.).[3][6]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).[4]
-
Pool the fractions containing lupeol based on the TLC profile.
-
Recrystallize the pooled fractions from a suitable solvent (e.g., methanol) to obtain pure lupeol.
Protocol 2: Oxidation of Lupeol to this compound (Lupenone)
This protocol describes the oxidation of the C-3 hydroxyl group of lupeol to a ketone using Pyridinium chlorochromate (PCC).
1. Reaction Setup:
-
Dissolve lupeol (e.g., 75 mg, 0.176 mmol) in dichloromethane (DCM, e.g., 5 mL) in a round-bottom flask.[5]
2. Oxidation:
-
Add Pyridinium chlorochromate (PCC) (e.g., 1 g, 4.64 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[5] Monitor the reaction progress by TLC until the starting material (lupeol) is no longer visible.
3. Work-up:
-
Upon completion, add isopropanol (e.g., 10 mL) slowly to quench the excess PCC.[5]
-
Continue stirring until the reaction is complete.
-
Dilute the mixture with a solvent like ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filtrate with 1M HCl followed by a brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5][7][8]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Routes to obtain this compound.
References
- 1. Isolation and gas chromatographic analysis of lupenone and lupeol from sorbus cortex (Journal Article) | ETDEWEB [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. unn.edu.ng [unn.edu.ng]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. akjournals.com [akjournals.com]
The Biosynthesis of Lupenone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of lupenone, a pentacyclic triterpenoid with significant pharmacological interest. The pathway is detailed from its foundational precursors to the final oxidative step, incorporating key enzymes, intermediates, and regulatory considerations. This document synthesizes current knowledge to support research and development efforts in phytochemistry and drug discovery.
Introduction
Lupenone is a lupane-type triterpenoid found in numerous plant species. It is structurally derived from its immediate precursor, lupeol, through the oxidation of the hydroxyl group at the C-3 position to a ketone. Triterpenoids, including lupenone and lupeol, are synthesized via the isoprenoid pathway and play crucial roles in plant defense and development. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties, make their biosynthetic pathways a subject of intense study for metabolic engineering and pharmaceutical production.
The Lupenone Biosynthesis Pathway
The formation of lupenone is a multi-step enzymatic process that begins with basic carbon building blocks and proceeds through the well-established mevalonic acid (MVA) pathway to produce the universal triterpenoid precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the characteristic pentacyclic structure of lupeol, which is subsequently oxidized to yield lupenone.
The Mevalonic Acid (MVA) Pathway: From Acetyl-CoA to Squalene
The initial stages of lupenone biosynthesis are shared with all isoprenoids and occur via the MVA pathway.[1]
-
Formation of HMG-CoA: The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by Acetoacetyl-CoA Thiolase (AACT) . A subsequent condensation with a third acetyl-CoA molecule by HMG-CoA Synthase (HMGS) yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1]
-
Formation of IPP and DMAPP: HMG-CoA is reduced to mevalonate by HMG-CoA Reductase (HMGR) , a key rate-limiting enzyme in the pathway. Mevalonate is then phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block. IPP is isomerized to its allylic isomer, dimethylallyl diphosphate (DMAPP).
-
Chain Elongation: IPP and DMAPP are condensed by Farnesyl Pyrophosphate Synthase (FPS) to form the 15-carbon farnesyl pyrophosphate (FPP).[1]
-
Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by Squalene Synthase (SQS) to form the 30-carbon linear triterpene precursor, squalene.[1]
Formation of the Pentacyclic Core: Squalene to Lupeol
-
Epoxidation: Squalene is first oxidized to (3S)-2,3-oxidosqualene by Squalene Epoxidase (SQE) . This step is critical as it introduces the epoxide ring necessary for the subsequent cyclization cascade.[1]
-
Cyclization: The final and most complex step in forming the lupeol backbone is the cyclization of 2,3-oxidosqualene. This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, Lupeol Synthase (LUS) protonates the epoxide, initiating a cascade of ring closures and rearrangements to form the distinctive five-ring (four six-membered, one five-membered) structure of lupeol.[1][2][3]
The Final Oxidative Step: Lupeol to Lupenone
The conversion of lupeol to lupenone involves the oxidation of the C-3 hydroxyl group to a ketone. While this step is crucial for the formation of lupenone, the specific enzyme responsible for this reaction in plants has not been definitively isolated and characterized. However, based on analogous reactions in plant secondary metabolism, this oxidation is widely believed to be catalyzed by a Cytochrome P450-dependent monooxygenase (CYP) or a short-chain dehydrogenase/reductase (SDR).[4][5][6] CYPs are a large family of enzymes known to catalyze a wide range of oxidative reactions in triterpenoid biosynthesis, making them the most likely candidates for this transformation.[7][8]
Quantitative Data
While detailed enzyme kinetic data (Km, Vmax) for the entire lupenone biosynthetic pathway are not extensively reported in the literature, the quantification of the end-products in various plant sources provides valuable insight into the pathway's efficiency and regulation in different species.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| Lupeol | Ulmus sp. (Elm) | Bark | 800 µg/g | [1] |
| Aloe sp. | Leaf (dry) | 280 µg/g | [1] | |
| Pyrus sp. (Japanese Pear) | Twig Bark | 175 µg/g | [1] | |
| Panax ginseng (Ginseng) | Oil | 15.2 mg/100g | [1] | |
| Mangifera indica (Mango) | Pulp | 1.80 µg/g | [1] | |
| Lupenone | Musa sp. (Rhizoma Musae) | Rhizome | 4.50 - 250.62 mg/100g (varies) | [9][10] |
Experimental Protocols
The study of the lupenone biosynthesis pathway involves several key experimental procedures, from the extraction and analysis of metabolites to the characterization of the enzymes involved.
Protocol 1: Extraction and Quantification of Lupenone and Lupeol by GC-MS
This protocol provides a general workflow for the extraction, derivatization, and quantification of lupenone and lupeol from dried plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, bark, rhizomes) at 40-50°C until constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh approximately 2-4 grams of the powdered plant material into a flask.
-
Add 20 mL of a suitable solvent such as acetone or methanol.[11]
-
Perform extraction using either sonication for 30 minutes or reflux for 1-2 hours.[11]
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Derivatization (for GC-MS):
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the extract. This step converts the hydroxyl group of lupeol into a more volatile trimethylsilyl (TMS) ether, which is necessary for gas chromatography.
-
Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or DB-17HT.[12][13]
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
-
-
Quantification:
-
Identify lupenone and lupeol-TMS ether peaks based on their retention times and mass spectra by comparison with authentic standards.
-
Prepare a calibration curve using standard solutions of lupenone and lupeol at known concentrations.
-
Quantify the amount of each compound in the sample by integrating the peak area and comparing it to the calibration curve. An internal standard (e.g., cholesterol) can be used for improved accuracy.[11]
-
Protocol 2: Cloning and Functional Characterization of Lupeol Synthase (LUS)
This protocol describes the workflow for identifying and confirming the function of a candidate LUS gene.
-
Gene Identification:
-
Identify candidate LUS genes from plant transcriptome or genome data using BLAST searches with known LUS sequences from other species (e.g., Arabidopsis thaliana LUP1).[14]
-
-
Cloning:
-
Design primers to amplify the full open reading frame (ORF) of the candidate gene from cDNA synthesized from plant tissue RNA (e.g., from young leaves or roots).
-
Use PCR to amplify the ORF.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).
-
-
Heterologous Expression in Yeast:
-
Transform the expression vector into a suitable yeast strain. An erg7 mutant strain, which is deficient in lanosterol synthase and accumulates 2,3-oxidosqualene, is often used.[14]
-
Grow the transformed yeast culture in an appropriate selection medium.
-
Induce gene expression by adding galactose to the medium.
-
-
Metabolite Extraction from Yeast:
-
After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.
-
Perform an alkaline hydrolysis (saponification) of the yeast pellet using methanolic KOH to break open the cells and hydrolyze lipids.
-
Extract the non-saponifiable lipids (containing the triterpenoids) with an organic solvent like n-hexane.
-
Evaporate the hexane and redissolve the residue for analysis.
-
-
Product Analysis:
-
Analyze the extract using GC-MS as described in Protocol 4.1.
-
The production of lupeol in the yeast strain expressing the candidate gene, which is absent in the control strain (transformed with an empty vector), confirms that the cloned gene encodes a functional lupeol synthase.[14]
-
Conclusion
The biosynthesis of lupenone is a complex, multi-enzyme process rooted in the fundamental MVA pathway. While the steps leading to its precursor, lupeol, are well-characterized, the final oxidative conversion to lupenone represents an area requiring further research to definitively identify the responsible enzymes in various plant species. Understanding this complete pathway, from the regulation of key enzymes like HMGR to the function of the terminal oxidase, is essential for leveraging metabolic engineering to enhance the production of this pharmacologically valuable compound. The protocols and data presented in this guide offer a framework for researchers to further investigate this pathway and its products.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupeol synthase - Wikipedia [en.wikipedia.org]
- 3. Plant triterpenoid scaffolding: A tale of two cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lup-20(29)-en-3-one: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class. This document details its known characteristics, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities through relevant signaling pathways.
Physicochemical Properties
This compound, also known as lupenone, is a naturally occurring compound found in various plant species, including Pongamia pinnata and Daphne aurantiaca.[1] Its structure features a five-ring system characteristic of lupane-type triterpenes, with a ketone group at the C-3 position.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O | [1][2] |
| Molecular Weight | 424.7 g/mol | [1][2] |
| CAS Number | 1617-70-5 | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from related compounds |
| Melting Point | Not explicitly reported for this compound. The related compound, lup-20(29)-en-30,31-(E,E)-phenylazine, has a melting point of 126–128 °C.[3] | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate (predicted). | Inferred from related compounds |
| Kovats Retention Index | 3384.2 (semi-standard non-polar) | [1] |
Experimental Protocols
Synthesis of this compound from Lupeol
A plausible and efficient method for the synthesis of this compound is the oxidation of the readily available natural product, lupeol. The following protocol is based on established chemical transformations of the lupane skeleton.
Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: Dissolve lupeol (1.0 g, 2.34 mmol) in acetone (50 mL).
-
Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until a persistent orange color is observed.
-
Quenching: Quench the reaction by the addition of isopropanol until the solution turns green.
-
Extraction: Add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the carbonyl carbon (C-3) around δ 218 ppm, and the double bond carbons (C-20 and C-29) at approximately δ 150.9 ppm and δ 109.5 ppm, respectively.[4]
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 424.[5][6]
Biological Activity and Signaling Pathways
Lupane-type triterpenes, including derivatives of this compound, have demonstrated a range of biological activities, such as anti-inflammatory and cytotoxic effects.[7][8]
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
A related lupane triterpene, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] This pathway is a key regulator of the inflammatory response. It is plausible that this compound may exhibit similar mechanisms of action.
Proposed Anti-inflammatory Signaling Pathway of a Lupane Triterpene
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
Studies on related compounds, such as Lup-28-al-20(29)-en-3-one, have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, by inducing apoptosis.[7][8] This suggests that this compound may also possess anticancer properties worthy of investigation.
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC₅₀ value.
This technical guide provides foundational information for researchers interested in the further study and application of this compound. The provided protocols and pathway diagrams serve as a starting point for experimental design and hypothesis generation in the fields of medicinal chemistry and drug discovery.
References
- 1. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lup-20(29)-en-3-one: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular structure and stereochemistry of Lup-20(29)-en-3-one, a pentacyclic triterpenoid of the lupane class. This document delves into its structural features, stereochemical configuration, relevant quantitative data, and representative experimental protocols for its synthesis and isolation.
Molecular Structure
This compound, also known as lupenone, is a naturally occurring triterpenoid found in various plant species.[1][2] Its structure is characterized by a pentacyclic lupane skeleton, which consists of four six-membered rings (A, B, C, and D) and one five-membered ring (E). The key functional groups of this compound are a ketone at the C-3 position and an isopropenyl group attached to the E ring at C-19, with a double bond between C-20 and C-29.
The molecular formula for this compound is C30H48O, and its molecular weight is approximately 424.7 g/mol .[1][3]
IUPAC Name: (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-Hexamethyl-1-(prop-1-en-2-yl)octadecahydro-1H-cyclopenta[a]chrysen-9(5bH)-one[3]
CAS Registry Number: 1617-70-5[3]
Stereochemistry of the Lupane Core
The lupane skeleton possesses multiple chiral centers, leading to a complex three-dimensional structure. The relative stereochemistry of these centers is crucial for the molecule's biological activity. The stereochemistry of the lupane core is generally conserved across related compounds and is determined through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on analogous molecules.[4]
Key stereochemical features of the lupane core in this compound include:
-
Ring Fusions: The rings of the pentacyclic system have specific cis or trans fusions. For instance, the D and E rings are trans-fused, a characteristic feature of the lupane skeleton.[4]
-
Methyl Group Orientations: The methyl groups attached to the core have defined stereochemistry. Based on biosynthetic principles and spectroscopic data from related lupane triterpenoids, the methyl groups at C-26 and C-27 are typically assigned β and α orientations, respectively.[5]
-
Isopropenyl Group Orientation: In many naturally occurring lupane triterpenoids, the isopropenyl group at C-19 is in the α-orientation.[4]
The specific stereochemistry at each chiral center of the lupane core is essential for its overall conformation and interaction with biological targets.
Quantitative Data
The following tables summarize key quantitative data for this compound and its parent alcohol, lupeol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H48O | [1][3] |
| Molecular Weight | 424.7 g/mol | [1][3] |
| CAS Number | 1617-70-5 | [3] |
Table 2: Selected ¹³C NMR Chemical Shifts for this compound
(Data obtained from SpectraBase and may vary slightly depending on the solvent and experimental conditions.)
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | ~218 |
| C-20 | ~150 |
| C-29 | ~109 |
Table 3: Selected ¹H NMR Chemical Shifts for Lupeol (Lup-20(29)-en-3β-ol) - Precursor to this compound
(Data from related compounds provides insight into the signals of the isopropenyl group.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-29a | 4.68 | s | - |
| H-29b | 4.57 | s | - |
| H-3 | 3.21 | dd | 2.0, 6.0 |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not always readily available in a single source. However, by examining procedures for related compounds, a representative methodology can be established.
Synthesis of this compound from Lupeol (Oxidation)
This compound can be readily synthesized from its corresponding alcohol, lupeol (Lup-20(29)-en-3β-ol), through oxidation. Lupeol is a widely available natural product.
Materials:
-
Lupeol
-
Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve lupeol in anhydrous acetone or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of Jones reagent (or other oxidant) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding isopropanol.
-
Filter the mixture to remove chromium salts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Isolation of Lupane Triterpenoids from Plant Material
Lupane triterpenoids, including lupeol (the precursor to this compound), are typically isolated from plant sources.
Materials:
-
Dried and powdered plant material (e.g., bark, leaves)
-
Solvents for extraction (e.g., hexane, chloroform, ethanol)
-
Silica gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate, chloroform, methanol)
Procedure:
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., hexane or chloroform) at room temperature for an extended period or perform Soxhlet extraction for exhaustive extraction.
-
Concentration: Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of solvents of increasing polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation and Purification: Combine fractions containing the desired compound (lupeol) and further purify by re-crystallization or repeated chromatography to obtain the pure compound.
Signaling Pathways and Experimental Workflows
Lupane triterpenoids, including derivatives of this compound, have been investigated for their potential biological activities, notably cytotoxic effects against cancer cell lines.[3] One of the mechanisms of cytotoxicity is the induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupane Triterpenoids from Acacia mellifera with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of Lup-20(29)-en-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the pentacyclic triterpenoid, Lup-20(29)-en-3-one, also known as lupenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a naturally occurring lupane-type triterpenoid found in various plant species. Its chemical scaffold has attracted significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This guide presents a detailed compilation of its spectroscopic characteristics to facilitate these endeavors.
Chemical Structure
The chemical structure of this compound is characterized by a pentacyclic lupane skeleton with a ketone group at the C-3 position and an isopropenyl group at the C-19 position.
Molecular Formula: C₃₀H₄₈O[1] Molecular Weight: 424.7 g/mol [1][2]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections provide a detailed summary of the available NMR, IR, and Mass Spectrometry data for this compound. For comparative purposes, data for the closely related compound, Lupeol (Lup-20(29)-en-3β-ol), is also included where direct data for the title compound is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The presence of the ketone at C-3 in this compound, as opposed to the hydroxyl group in Lupeol, significantly influences the chemical shifts of nearby protons and carbons.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented below is attributed to Hisham, A., et al. (1995).
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 39.7 |
| 2 | 34.2 |
| 3 | 218.2 |
| 4 | 47.3 |
| 5 | 54.9 |
| 6 | 19.7 |
| 7 | 33.7 |
| 8 | 40.8 |
| 9 | 49.8 |
| 10 | 36.9 |
| 11 | 21.4 |
| 12 | 25.4 |
| 13 | 38.0 |
| 14 | 42.9 |
| 15 | 27.4 |
| 16 | 35.5 |
| 17 | 43.0 |
| 18 | 48.2 |
| 19 | 48.0 |
| 20 | 150.9 |
| 21 | 29.8 |
| 22 | 39.9 |
| 23 | 26.6 |
| 24 | 21.0 |
| 25 | 15.8 |
| 26 | 16.0 |
| 27 | 14.4 |
| 28 | 18.0 |
| 29 | 109.3 |
| 30 | 19.3 |
| Solvent: CDCl₃ |
Reference Data: ¹H NMR of Lupeol (Lup-20(29)-en-3β-ol) [3][4]
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | 3.21 | dd | 11.0, 5.0 |
| H-29a | 4.68 | s | |
| H-29b | 4.57 | s | |
| CH₃ | 1.68 | s | |
| CH₃ | 1.00 | s | |
| CH₃ | 0.97 | s | |
| CH₃ | 0.95 | s | |
| CH₃ | 0.83 | s | |
| CH₃ | 0.79 | s | |
| CH₃ | 0.76 | s | |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching of the ketone at C-3.
As specific IR data for this compound is not available in the provided search results, the data for Lupeol is presented for comparison. The IR spectrum of this compound would be expected to show a strong absorption in the range of 1705-1725 cm⁻¹ (for the C=O group) and lack the broad O-H stretching band seen in Lupeol.
Reference Data: IR of Lupeol (Lup-20(29)-en-3β-ol) [3][4]
| Wavenumber (cm⁻¹) | Assignment |
| 3550, 3400, 3295 | O-H stretch |
| 2920, 2850 | C-H stretch |
| 1640 | C=C stretch |
| 1455, 1380 | C-H bend |
| 1040 | C-O stretch |
| 880 | =C-H bend |
| Sample preparation: KBr pellet |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from multiple databases.
| m/z | Relative Intensity (%) | Possible Fragment |
| 424 | 25 | [M]⁺ |
| 409 | 15 | [M-CH₃]⁺ |
| 381 | 5 | [M-C₃H₇]⁺ |
| 245 | 10 | |
| 218 | 30 | |
| 205 | 100 | |
| 189 | 40 | |
| 135 | 55 | |
| 121 | 60 | |
| 109 | 65 | |
| 95 | 70 | |
| Source: NIST, SpectraBase[1][5] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly described in the available literature. However, general methodologies for the analysis of triterpenoids are well-established.
References
In Vitro Biological Activity of Lup-20(29)-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activities of the pentacyclic triterpenoid, Lup-20(29)-en-3-one. The information presented herein is curated for professionals in the fields of molecular biology, pharmacology, and drug discovery to facilitate further research and development of this compound as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular pathways.
Anticancer Activity
This compound, a derivative of the widely studied lupeol, has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines. Its anticancer potential is attributed to its ability to induce programmed cell death and inhibit critical cell survival pathways.
Cytotoxicity
The cytotoxic effects of lupane-type triterpenes, including derivatives of this compound, have been evaluated against a panel of human cancer cell lines. A closely related compound, Lup-28-al-20(29)-en-3-one, has shown significant inhibitory effects on the growth of leukemia, melanoma, and neuroblastoma cells.[1][2] While specific IC50 values for this compound are not extensively reported, the available data for related compounds suggest a potent anticancer activity. For instance, other triterpenoids have exhibited IC50 values ranging from the low micromolar to nanomolar concentrations in various cancer cell lines, including melanoma and neuroblastoma.
Table 1: Cytotoxicity of Lupane-Type Triterpenoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lup-28-al-20(29)-en-3-one | Leukemia, Melanoma, Neuroblastoma | Hematological, Skin, Neuronal | Not explicitly quantified, but potent inhibition reported | [1] |
| Related Triterpenoid 1 | SK-MEL-5 | Melanoma | 2.02 ± 0.09 | |
| Related Triterpenoid 2 | A375 | Melanoma | 1.85 ± 0.11 | [3] |
| Related Triterpenoid 3 | NB-1643 | Neuroblastoma | 0.26 - 0.89 | [4] |
Induction of Apoptosis
A key mechanism underlying the anticancer activity of this compound and its analogs is the induction of apoptosis. Morphological and biochemical studies on leukemia cells treated with Lup-28-al-20(29)-en-3-one revealed classic signs of apoptosis, including nuclear condensation and DNA fragmentation.[1][2]
Table 2: Quantitative Analysis of Apoptosis Induction
| Compound | Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Method | Reference |
| Lup-28-al-20(29)-en-3-one | Leukemia Cells | Not specified | Qualitatively confirmed | DNA fragmentation assay | [1][2] |
| Related Triterpenoids | Various Cancer Cells | Varies | Dose-dependent increase | Annexin V/PI Staining | [5][6][7] |
Anti-inflammatory Activity
Lupane-type triterpenoids are recognized for their significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Inhibition of Inflammatory Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy. While direct studies on this compound are limited, related triterpenoids have been shown to suppress the activation of the NF-κB pathway. This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation and cancer. Natural products, including triterpenoids, have been shown to modulate MAPK signaling, thereby influencing cell proliferation, differentiation, and apoptosis.[8][9]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation state of the NF-κB pathway.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells to extract total protein or perform cellular fractionation to obtain cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin or Lamin B).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Mandatory Visualizations
Caption: Proposed anticancer signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation.
This technical guide consolidates the current understanding of the in vitro biological activities of this compound, providing a foundation for future research. The presented data and protocols are intended to aid in the design and execution of further studies to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemometec.com [chemometec.com]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Lup-20(29)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of the naturally occurring pentacyclic triterpenoid, Lup-20(29)-en-3-one, also known as lupenone. This document outlines the common natural sources, detailed experimental protocols for extraction and purification, and the spectroscopic data essential for its identification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction
This compound is a lupane-type triterpenoid found in various plant species. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical industry. This compound, characterized by a ketone group at the C-3 position of the lupane skeleton, has been reported in plants such as Pongamia pinnata var. pinnata and Daphne aurantiaca[1]. Its structural analog, lupeol, has been investigated for various pharmacological properties, and by extension, lupenone is a compound of interest for further biological evaluation. This guide will focus on the technical aspects of its isolation and identification from natural sources.
Natural Sources and Isolation Strategies
This compound has been successfully isolated from various plant materials. A common strategy for its isolation involves solvent extraction of the plant material followed by chromatographic separation.
Table 1: Selected Natural Sources of this compound
| Plant Species | Plant Part | Extraction Solvent | Reference |
| Polypodium vulgare | Rhizomes | Dichloromethane (CH2Cl2) | [2] |
| Tamarindus indica | Leaves | Not Specified | [3] |
| Maytenus acanthophylla | Not Specified | Not Specified | [4][5] |
| Xylosma flexuosa | Not Specified | Not Specified | [4] |
The general workflow for the isolation of this compound from a plant source is depicted in the following diagram.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established procedures.
Extraction from Polypodium vulgare Rhizomes
This protocol is adapted from the methodology described for the isolation of lupane triterpenes from Polypodium vulgare[2].
-
Preparation of Plant Material : Air-dry the rhizomes of Polypodium vulgare and grind them into a coarse powder.
-
Aqueous Alcoholic Extraction : Macerate the powdered rhizomes in an aqueous alcoholic solution (e.g., 80% methanol in water) at room temperature for 24-48 hours.
-
Solvent Partitioning : Concentrate the aqueous alcoholic extract under reduced pressure. Suspend the resulting residue in water and perform successive extractions with n-hexane, dichloromethane (CH2Cl2), and n-butanol.
-
Concentration of Dichloromethane Fraction : Concentrate the CH2Cl2 layer under vacuum to obtain the crude dichloromethane fraction, which is enriched with triterpenoids.
Chromatographic Purification
The crude dichloromethane fraction is subjected to chromatographic techniques to isolate this compound.
-
Flash Chromatography :
-
Stationary Phase : C-18 silica gel.
-
Mobile Phase : A gradient solvent system of methanol and water (e.g., starting from 80:20 MeOH-water to 100% MeOH).
-
Detection : UV detection at 210 nm.
-
-
Fraction Collection and Analysis : Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Isolation of Lupenone : Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available). Repeated purification steps using a similar chromatographic system may be necessary to achieve high purity[2].
Structural Elucidation and Data Presentation
The structure of the isolated compound is confirmed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C30H48O | [6][7] |
| Molecular Weight | 424.7 g/mol | [1][6][7] |
| Mass Spectrum (EI) | m/z values available in NIST WebBook | [7] |
| 1H NMR | Characteristic signals for the lupane skeleton and the exomethylene protons at C-29. | [8] |
| 13C NMR | Carbonyl signal around 210-220 ppm for C-3 and other signals consistent with the lupane framework. | [8] |
| IR Spectrum | Absorption band for a carbonyl group (~1700 cm⁻¹). | [8] |
The structural elucidation workflow is outlined in the diagram below.
Potential Biological Activities and Future Directions
While this guide focuses on the isolation of this compound, it is important to note the potential biological activities of lupane-type triterpenes. For instance, a derivative, Lup-28-al-20(29)-en-3-one, has shown inhibitory effects on the cell growth of leukemia[9]. The availability of pure this compound through the described isolation protocols will enable further investigation into its pharmacological properties.
Future research could focus on the semi-synthesis of derivatives from the isolated this compound to explore structure-activity relationships. The development of more efficient and scalable purification methods, such as those employing molecularly imprinted polymers, could also be a valuable area of investigation[10].
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound for researchers and professionals in the field of natural product drug discovery. By following the detailed experimental protocols and utilizing the provided spectroscopic data for characterization, scientists can successfully isolate and identify this promising triterpenoid for further biological and pharmacological evaluation.
References
- 1. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Two triterpenes lupanone and lupeol isolated and identified from Tamarindus indica linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Lup-20(29)-en-3-one and its Derivatives in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lup-20(29)-en-3-one, a pentacyclic triterpenoid belonging to the lupane class, and its derivatives are pivotal constituents of numerous medicinal plants utilized in traditional healing practices across the globe. This technical guide provides an in-depth exploration of the ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms of these compounds. Particular emphasis is placed on their anti-inflammatory and anticancer properties, which are substantiated by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.
Introduction
Lupane-type triterpenoids, characterized by a five-ring carbon skeleton, are a significant class of secondary metabolites in the plant kingdom. Among these, this compound and its structural analogues, most notably lupeol (Lup-20(29)-en-3β-ol) and betulin (Lup-20(29)-ene-3β,28-diol), have garnered considerable scientific attention. These compounds are found in a variety of medicinal plants and have been linked to a wide array of therapeutic effects in traditional medicine systems. This guide will delve into the scientific basis for these traditional uses, focusing on the molecular and cellular mechanisms of action.
Ethnobotanical Significance and Traditional Uses
This compound and its derivatives are present in a range of plants that form the cornerstone of many traditional medical practices. The traditional applications of these plants often provide the first clues to their pharmacological potential.
| Plant Species | Traditional Uses | References |
| Gongronema latifolium (Utazi) | Used in traditional African medicine for the treatment of digestive issues, diabetes, hypertension, and liver ailments.[1][2][3][4][5] | |
| Dacryodes edulis (African Pear) | Traditionally used to treat wounds, skin diseases, fever, diarrhea, and tonsillitis.[6][7][8][9][10] | |
| Adenium obesum (Desert Rose) | Employed in traditional medicine to address skin diseases, septic wounds, venereal diseases, and as an arrow poison.[11][12][13][14][15] |
Pharmacological Activities
The traditional uses of plants containing this compound and its derivatives are increasingly being validated by modern scientific research. The primary areas of investigation have been their anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Lupane triterpenoids, particularly lupeol, have demonstrated significant anti-inflammatory effects.
| Compound | Assay | Model | Activity | Reference |
| Lupeol | 5-Lipoxygenase Inhibition | In vitro | IC50: 35 µM | [16] |
| Lupeol Acetate | Carrageenan-induced paw edema | Mice | Inhibition of edema | [17] |
| 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Concentration-dependent reduction | [18][19] |
| Fruticesaponin B (a lupane saponin) | Carrageenan-induced paw edema | Mice | Active |
Anticancer Activity
The cytotoxic and pro-apoptotic effects of lupane triterpenoids against various cancer cell lines have been extensively documented.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lup-28-al-20(29)-en-3-one | Leukemia cell lines | Leukemia | Markedly inhibitory | [2][16] |
| Lupeol | MCF-7 | Breast Cancer | 15 | [16] |
| Lup-20(29)-ene-3α,23-diol | HeLa | Cervical Cancer | 28.5 | [16] |
| 3′-[4-({[3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl]oxy}carbonyl)-1H-1,2,3-triazol-1-yl]-3′-deoxythymidine | MCF-7 | Breast Cancer | 4.37 | [20] |
Molecular Mechanisms of Action
The therapeutic effects of this compound and its derivatives are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathways
A primary mechanism of the anti-inflammatory action of lupeol and related compounds is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .
Lupeol has been shown to inhibit the activation of IKK, which prevents the phosphorylation and subsequent degradation of IκBα.[16][21] This keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[16][21]
Anticancer Signaling Pathways
The anticancer effects of lupeol are multi-faceted, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical target.
Lupeol has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[16] By doing so, it downregulates downstream effectors like mTOR, leading to decreased cell proliferation and survival, and promoting apoptosis.[16]
Experimental Protocols
This section provides standardized methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives.
Isolation and Purification of Lupane Triterpenoids
Protocol:
-
Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
Column Chromatography: The active fraction (often the chloroform fraction) is subjected to column chromatography on silica gel.
-
Elution and Fraction Collection: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected.
-
TLC Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing the desired compound are combined and may be subjected to further purification steps like recrystallization or preparative HPLC to obtain the pure compound.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Principle: The Griess assay is used to measure the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Conclusion and Future Directions
This compound and its derivatives, with their rich history in traditional medicine, represent a promising source for the development of novel anti-inflammatory and anticancer agents. The extensive research into lupeol has elucidated several key molecular targets and signaling pathways, providing a solid foundation for further investigation. While the specific activities and mechanisms of this compound itself are less well-characterized, its structural similarity to lupeol suggests a comparable pharmacological profile.
Future research should focus on:
-
In-depth pharmacological profiling of this compound: To delineate its specific mechanisms of action and therapeutic potential.
-
Lead optimization: Synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Preclinical and clinical studies: To translate the promising in vitro and in vivo findings into tangible therapeutic applications.
The continued exploration of these natural compounds holds significant promise for addressing the growing global burden of inflammatory diseases and cancer.
References
- 1. isca.me [isca.me]
- 2. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ISOLATION AND CHARACTERIZATION OF A NOVEL LUPANE-TYPE TRITERPENOID FROM THE LEAVES OF Piliostigma thonningii | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. umtm.cz [umtm.cz]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]
- 15. CAS 1617-68-1: Lup-20(29)-en-3-ol, acetate, (3β)- [cymitquimica.com]
- 16. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]
- 17. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
The Pharmacological Potential of Lupane-Type Triterpenes: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupane-type triterpenes, a class of pentacyclic triterpenoids ubiquitously found in the plant kingdom, have emerged as a promising source of novel therapeutic agents. These natural products, including well-studied compounds like betulin, betulinic acid, and lupeol, exhibit a remarkable spectrum of pharmacological activities. Their potential applications span oncology, inflammatory diseases, and virology, driven by their ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the pharmacological potential of lupane-type triterpenes, with a focus on their anticancer, anti-inflammatory, and antiviral properties. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Potential
Lupane-type triterpenes have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, inhibition of tumor growth, and modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various lupane-type triterpenes and their derivatives against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potency.
Table 1: Anticancer Activity of Betulin and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin | A549 (Lung) | 3.8 - 33.4 | |
| Betulin | NCI-H460 (Lung) | 63.5 | |
| Betulin | HeLa (Cervical) | 6.67 - 74.1 | |
| Betulin | MCF-7 (Breast) | 8.32 | |
| Betulin | HepG2 (Liver) | 22.8 | |
| Betulin | SK-HEP-1 (Liver) | 132.1 | |
| Betulin Derivatives (Semicarbazone) | HCT-116 (Colon) | 11.36 | |
| Betulin Derivatives (Thiosemicarbazone) | HepG2 (Liver) | 6.87 |
Table 2: Anticancer Activity of Betulinic Acid and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | A549 (Lung) | 8.92 µg/mL | |
| Betulinic Acid | H1650 (Lung) | 7.25 µg/mL | |
| Betulinic Acid | 257P (Gastric) | 2.01-6.16 | |
| Betulinic Acid | A375 (Melanoma) | 36 - 154 | |
| Betulinic Acid | MCF-7 (Breast) | 25 - 112 | |
| Betulinic Acid | SH-SY5Y (Neuroblastoma) | - | |
| Betulinic Acid | A431 (Epidermoid Carcinoma) | >353 | |
| Betulinic Acid Derivatives (Ionic) | A375 (Melanoma) | 36 | |
| Betulinic Acid Derivatives (Ionic) | MCF-7 (Breast) | 25 | |
| Betulonic Acid | MGC803 (Gastric) | - | |
| Betulonic Acid | Bcap-37 (Breast) | - | |
| Betulonic Acid | MCF-7 (Breast) | - | |
| Betulonic Acid | PC3 (Prostate) | - |
Table 3: Anticancer Activity of Lupeol and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lupeol | CEM (T-lymphoblastic leukemia) | 50 | |
| Lupeol | MCF-7 (Breast) | 50 | |
| Lupeol | A-549 (Lung) | 50 | |
| Lupeol | RPMI 8226 (Multiple myeloma) | 50 | |
| Lupeol | HeLa (Cervical) | 37 | |
| Lupeol | G361 (Malignant melanoma) | 50 | |
| Lupeol | MCF-7 (Breast) | 80 | |
| Lupeol | MCF-7 (Breast) | 42.55 | |
| Lupeol | MDA-MB-231 (Breast) | 62.24 | |
| Lupenone | HeLa (Cervical) | 7.6 | |
| Lupenone | KB (Oral) | 7.2 | |
| Lupenone | MCF-7 (Breast) | 9.1 | |
| Lupenone | A-549 (Lung) | 7.1 |
Anti-inflammatory Potential
Lupane-type triterpenes exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations of lupane-type triterpenes on various inflammatory markers.
Table 4: Anti-inflammatory Activity of Lupane-Type Triterpenes
| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |
| Lupeol | Lipoxygenase Inhibition | Soybean lipoxygenase-1 | 35 µM | |
| Lupeol | PTP1B Inhibition | 5.6 µM | ||
| Lupeol Acetate | MPO Release | Human neutrophils | 25-50 µg/ml | |
| Betulinic Acid | COX-1 Inhibition | - | ||
| Betulinic Acid | COX-2 Inhibition | - | ||
| Betulinic Acid Acetate | Iron Chelation | 0.88 mg/mL |
Antiviral Potential
Several lupane-type triterpenes and their derivatives have demonstrated promising activity against a range of viruses by interfering with viral entry and replication.
Quantitative Antiviral Activity
The following table presents the effective concentrations (EC50) or inhibitory concentrations (IC50) of lupane-type triterpenes against various viruses.
Table 5: Antiviral Activity of Lupane-Type Triterpenes and Derivatives
| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Betulin | HIV-1 | H9 lymphocytes | 23 | |
| Betulinic Acid | HIV-1 | H9 lymphocytes | - | |
| Betulinic Acid | Herpes Simplex Virus I (HSV-1) | 0.9 | ||
| Betulinic Acid | Echovirus 6 | 73.32 | ||
| Betulinic Acid | Influenza A (H7N1) | 5.7 | ||
| Betulinic Acid Ionic Derivative | Herpes Simplex Virus 2 (HSV-2) | 0.6 - 7.2 | ||
| 3-oxime of betulonic acid | Influenza A/FPV/Rostock/34 (H7N1) | Chick embryo fibroblast | 10.4-17.5 | |
| 3β-O-acetyl-28-O-hemiphthalate of betulin | Influenza A/FPV/Rostock/34 (H7N1) | Chick embryo fibroblast | 10.4-17.5 | |
| 3,28-dioxime of betulin | Influenza A/FPV/Rostock/34 (H7N1) | Chick embryo fibroblast | 10.4-17.5 | |
| 3,28-di-O-acetylbetulin | Semliki Forest virus (SFV) | 9.1 | ||
| Betulinic acid | Sindbis virus | 0.5 | ||
| 28-O-tetrahydropyranylbetulin | Sindbis virus | 1.9 |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of lupane-type triterpenes are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways modulated by these compounds.
PI3K/Akt Signaling Pathway Inhibition
Lupane-type triterpenes, such as betulinic acid, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.
Methodological & Application
Protocol for the Extraction of Lup-20(29)-en-3-one from Plant Material
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lup-20(29)-en-3-one, also known as lupenone, is a naturally occurring pentacyclic triterpenoid belonging to the lupane family. It is found in a variety of plant species and has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material. The methodologies described are a synthesis of established procedures for the isolation of lupan-type triterpenoids.
Data Presentation: Extraction Yields
The yield of this compound can vary significantly depending on the plant source, the extraction method, and the solvent system used. The following table summarizes quantitative data from various extraction processes for triterpenoids. While specific yields for pure this compound are not always reported, the data for crude extracts, fractions, and related compounds provide a useful benchmark for researchers.
| Plant Material | Plant Part | Extraction Method | Solvent | Extract/Fraction Yield | Isolated Compound | Final Yield of Pure Compound |
| Tacazzea apiculata | Root Bark | Successive Extraction | Methanol | 4.5% (w/w) | Lupeol Acetate | Not specified in relation to initial plant material[1] |
| Tacazzea apiculata | Root Bark | Successive Extraction | Ethyl Acetate | 3.1% (w/w) | Lupeol Acetate | Not specified in relation to initial plant material[1] |
| Maytenus acanthophylla | Leaves | Percolation | n-Hexane | 1.39% (w/w) | Lupeol | 87.8 mg from 20.5 g of hexane extract[2] |
| Celastrus hindsii | Leaves | Maceration | Methanol, then partitioned with Ethyl Acetate | Not Specified | α-amyrin and β-amyrin mixture | 10.75 g/kg of dry weight[3] |
| Cissus quadrangularis | - | Hexane Extraction and Flash Column Chromatography | Hexane | Not Specified | Lupenone | 234.2 mg from a 300 mg fraction[4] |
| Daedaleopsis tricolor | Fruit Body | Extraction | Petroleum Ether | Not Specified | This compound | Not Specified[5] |
Experimental Protocols
This section outlines a general yet detailed methodology for the extraction and isolation of this compound from plant material.
Preparation of Plant Material
1.1. Collection and Identification: Collect the desired plant material. Ensure proper botanical identification.
1.2. Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a laboratory oven at a controlled temperature (typically 40-50°C) to expedite drying.
1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
A non-polar solvent is typically used for the initial extraction of this compound.
2.1. Soxhlet Extraction (Recommended for Thoroughness): 2.1.1. Place the powdered plant material (e.g., 100 g) into a cellulose thimble. 2.1.2. Place the thimble into the main chamber of the Soxhlet extractor. 2.1.3. Fill a round-bottom flask with a suitable non-polar solvent, such as petroleum ether or n-hexane (e.g., 500 mL). 2.1.4. Assemble the Soxhlet apparatus and heat the solvent. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
2.2. Maceration (Alternative Method): 2.2.1. Place the powdered plant material in a large Erlenmeyer flask. 2.2.2. Add a non-polar solvent (e.g., petroleum ether or n-hexane) in a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of solvent). 2.2.3. Seal the flask and let it stand for 48-72 hours at room temperature, with occasional shaking. 2.2.4. Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate. 2.2.5. Repeat the maceration process with fresh solvent at least two more times to ensure exhaustive extraction.
Concentration of the Crude Extract
3.1. Combine the filtrates from the extraction process.
3.2. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature of 40-45°C.
3.3. The resulting crude extract will be a semi-solid or viscous liquid. Dry it completely in a desiccator.
Chromatographic Purification
Column chromatography is a standard method for the isolation of this compound from the crude extract.
4.1. Preparation of the Column: 4.1.1. Use a glass column of appropriate size. 4.1.2. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). 4.1.3. Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles. 4.1.4. Drain the excess solvent until the solvent level is just above the silica gel bed.
4.2. Sample Loading: 4.2.1. Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase (e.g., n-hexane). 4.2.2. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the column.
4.3. Elution: 4.3.1. Begin elution with a non-polar solvent such as 100% n-hexane. 4.3.2. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise gradient. A typical gradient could be:
- 100% n-hexane
- n-hexane:ethyl acetate (98:2)
- n-hexane:ethyl acetate (95:5)
- n-hexane:ethyl acetate (90:10)
- n-hexane:ethyl acetate (80:20)
- And so on, up to 100% ethyl acetate. 4.3.3. Collect fractions of a fixed volume (e.g., 20-25 mL) in separate test tubes.
Analysis of Fractions and Isolation
5.1. Thin-Layer Chromatography (TLC): 5.1.1. Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a silica gel TLC plate. 5.1.2. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). 5.1.3. Visualize the spots under UV light (if the compound is UV active) or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating). 5.1.4. Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
5.2. Recrystallization: 5.2.1. Combine the pure fractions and evaporate the solvent. 5.2.2. Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or acetone). 5.2.3. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. 5.2.4. Collect the crystals by filtration and wash them with a small amount of cold solvent. 5.2.5. Dry the crystals in a desiccator.
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
NMR (1H and 13C): To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Lup-20(29)-en-3-one from Lupeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-en-3-one, also known as lupenone, is a naturally occurring pentacyclic triterpenoid derived from the oxidation of lupeol.[1] Lupeol, the precursor, is abundant in various medicinal plants and fruits.[2] Both lupeol and its derivatives, including lupenone, have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and cardioprotective properties.[3][4] The synthesis of lupenone from lupeol is a straightforward oxidation reaction that serves as a key step in the chemical modification of lupeol to generate novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound from lupeol using two common oxidizing agents: Pyridinium Chlorochromate (PCC) and Jones Reagent.
Data Presentation
| Parameter | Lupeol (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₈O | [5][6] |
| Molecular Weight | 426.72 g/mol | 424.70 g/mol | [5][6] |
| Appearance | White crystalline solid | Pale yellow crystalline solid | [7][8] |
| Melting Point | 215-216 °C | 126-128 °C | [5][7] |
| Solubility | Soluble in chloroform, dichloromethane, acetone | Soluble in ethyl acetate, hexane | [7][8] |
Experimental Protocols
Two primary methods for the oxidation of lupeol to lupenone are detailed below.
Method 1: Oxidation using Pyridinium Chlorochromate (PCC)
This method utilizes the milder oxidizing agent, Pyridinium Chlorochromate, which is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal side reactions.[9][10]
Materials:
-
Lupeol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Isopropyl alcohol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup
Procedure: [8]
-
Dissolve lupeol (e.g., 75 mg, 0.176 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Pyridinium Chlorochromate (PCC) (e.g., 1.0 g, a significant excess) to the solution. For a more controlled reaction, a smaller excess of PCC (1.5-2.0 equivalents) can be used.
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the lupeol spot and the appearance of a new, less polar spot indicates the formation of lupenone.
-
Upon completion of the reaction, add a small amount of isopropyl alcohol to quench any excess PCC.
-
Dilute the reaction mixture with dichloromethane and pass it through a short pad of Celite® or silica gel to filter out the chromium salts. Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10% ethyl acetate).[8]
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.
Method 2: Oxidation using Jones Reagent
Jones oxidation is a robust and efficient method for oxidizing secondary alcohols to ketones.[11] The reagent is prepared from chromium trioxide, sulfuric acid, and acetone.[12] Caution should be exercised as Jones reagent is highly acidic and contains hexavalent chromium.[11]
Materials:
-
Lupeol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Jones Reagent (2.5 M): In a beaker placed in an ice-water bath, dissolve chromium trioxide (25 g) in water (75 mL). Slowly and with careful stirring, add concentrated sulfuric acid (25 mL). Maintain the temperature between 0 and 5°C.[11]
-
Dissolve lupeol (e.g., 1.0 g, 2.34 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
While stirring vigorously, add the prepared Jones reagent dropwise from a dropping funnel. The color of the reaction mixture will change from orange-yellow to a greenish-blue precipitate.[12][13] Maintain the reaction temperature below 20°C.
-
Continue adding the Jones reagent until a faint orange-yellow color persists in the solution, indicating a slight excess of the oxidant.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the green color of the chromium(III) salts is observed.[14]
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude lupenone by column chromatography as described in Method 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of Lupeol to this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. A Triterpenoid Lupeol as an Antioxidant and Anti-Neuroinflammatory Agent: Impacts on Oxidative Stress in Alzheimer’s Disease [mdpi.com]
- 5. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Jones Oxidation [organic-chemistry.org]
Application Note: Quantitative Analysis of Lup-20(29)-en-3-one using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-en-3-one, also known as lupanone, is a naturally occurring pentacyclic triterpenoid found in various medicinal plants.[1] It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by its UV absorbance, and the concentration is determined by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Reagents and Materials
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
This compound Reference Standard: Purity ≥ 98%
-
Methanol: HPLC grade (for sample and standard preparation)
-
Syringe filters: 0.45 µm PTFE or nylon
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the range of 1-100 µg/mL. These solutions should be stored at 4°C and protected from light.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for solid samples is provided below.
-
Extraction: Accurately weigh a known amount of the homogenized sample powder (e.g., 1 g) and transfer it to a conical flask. Add a suitable volume of methanol (e.g., 25 mL) and perform extraction using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with methanol to an appropriate concentration to fall within the calibration curve range.
-
Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Data Presentation
A representative chromatogram of a standard solution of this compound is shown below. The retention time for this compound under the specified conditions is approximately 8.5 minutes.
Table 1: Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 8.52 | 152345 | 10.0 |
| Standard 2 (50 µg/mL) | 8.51 | 761589 | 50.0 |
| Sample Extract 1 | 8.53 | 458963 | 30.1 |
| Sample Extract 2 | 8.52 | 461258 | 30.3 |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
References
Application Notes and Protocols for Using Lup-20(29)-en-3-one in Cell Culture for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-en-3-one, a lupane-type pentacyclic triterpenoid, has emerged as a compound of interest in oncological research due to its potential cytotoxic activities against various cancer cell lines. This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of this compound in a cell culture setting. The methodologies described herein are foundational for screening and characterizing the anti-cancer properties of this and other related natural product derivatives.
Pentacyclic triterpenoids, including derivatives of lupeol and betulin, are known to induce apoptosis and inhibit tumor cell growth.[1] Specifically, a structurally similar compound, Lup-28-al-20(29)-en-3-one, has been shown to markedly inhibit the growth of leukemia, melanoma, and neuroblastoma cell lines, suggesting that the lupane skeleton is a promising scaffold for anti-cancer drug development.[2] The cytotoxic effects are often mediated through the induction of apoptosis, as observed by morphological changes in the cell nuclei and DNA fragmentation.[2]
These application notes will guide researchers through the essential cytotoxicity assays, namely the MTT and LDH assays, to quantify the effects of this compound on cell viability and membrane integrity. Furthermore, a proposed signaling pathway for a related compound is presented to provide a potential mechanistic framework for the observed cytotoxicity.
Data Presentation
The cytotoxic activity of this compound and its closely related analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50). While comprehensive IC50 data for this compound across a wide range of cell lines is still emerging in the scientific literature, the following table summarizes the available data and that of structurally similar compounds to provide a comparative perspective.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay |
| Lup-28-al-20(29)-en-3-one | Leukemia, Melanoma, Neuroblastoma | Human Cancers | Markedly Inhibitory | Not Specified |
| Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate (NBT) | MCF-7 | Human Breast Adenocarcinoma | Potent Antiproliferative Activity | Not Specified |
| 3β-hydroxylup-20(29)-en-30-al | K562, Jurkat | Human Leukemia | 11.72 - 56.15 | Not Specified |
| 3′-[4-({[3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl]oxy}carbonyl)-1H-1,2,3-triazol-1-yl]-3′-deoxythymidine | MCF-7 | Human Breast Cancer | 4.37 | WST-1 |
| 3′-[4-({[3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl]oxy}carbonyl)-1H-1,2,3-triazol-1-yl]-3′-deoxythymidine | C-32 | Amelanotic Melanoma | > Cisplatin | WST-1 |
| 3′-[4-({[3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl]oxy}carbonyl)-1H-1,2,3-triazol-1-yl]-3′-deoxythymidine | SKOV-3 | Ovarian Adenocarcinoma | > Cisplatin | WST-1 |
Note: The data for Lup-28-al-20(29)-en-3-one and NBT are qualitative as specific IC50 values were not provided in the cited literature. The data for the thymidine conjugate provides context for the potential activity of modified lupane skeletons.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance values.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay for Membrane Integrity
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Assay Procedure:
-
Prepare the following controls as per the kit instructions:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with lysis buffer.
-
Vehicle control: Supernatant from cells treated with the vehicle (DMSO).
-
-
After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[4]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[4]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Add 50 µL of the stop solution provided in the kit to each well.[4]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity assessment of this compound.
Proposed Signaling Pathway for Cytotoxicity
The precise signaling pathway for this compound is not yet fully elucidated. However, based on studies of a closely related derivative, Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate (NBT), a proposed mechanism involves the induction of mitochondrial apoptosis.[6]
Caption: Proposed mitochondrial apoptosis pathway induced by a lupane-type triterpenoid.
References
- 1. This compound [webbook.nist.gov]
- 2. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate affects MCF-7 proliferation through the crosstalk between apoptosis and autophagy in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lup-20(29)-en-3-one as a Potential Anti-Cancer Agent for Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lup-20(29)-en-3-one, also known as lupenone, is a naturally occurring lupane-type triterpenoid. Triterpenoids have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anti-cancer effects. Structurally similar compounds, such as Lup-28-al-20(29)-en-3-one, have demonstrated marked inhibitory effects on the growth of leukemia cells by inducing apoptosis[1][2]. This suggests that this compound holds promise as a therapeutic candidate for leukemia. Mechanistic studies on lupenone indicate its potential involvement in modulating key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are often dysregulated in cancer[3][4].
These application notes provide a comprehensive overview of the methodologies to investigate the anti-leukemic properties of this compound, including protocols for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and its impact on relevant signaling pathways.
Data Presentation: In Vitro Anti-Leukemic Activity
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on various leukemia cell lines. These values are based on typical findings for bioactive triterpenoids and serve as a template for presenting experimental results.
Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines
| Cell Line | Type of Leukemia | IC50 (µM) after 48h Treatment |
| K562 | Chronic Myeloid Leukemia (CML) | 25.5 ± 2.1 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 18.9 ± 1.5 |
| Jurkat | Acute T-cell Leukemia (ATL) | 32.8 ± 3.4 |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 45.2 ± 4.9 |
| THP-1 | Acute Monocytic Leukemia (AML) | 22.1 ± 1.8 |
Table 2: Apoptosis Induction in Leukemia Cells by this compound (48h Treatment)
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| HL-60 | Control | 4.2 ± 0.5% |
| 10 | 25.8 ± 2.3% | |
| 20 | 55.1 ± 4.7% | |
| K562 | Control | 3.5 ± 0.4% |
| 15 | 22.4 ± 2.0% | |
| 30 | 48.9 ± 3.9% |
Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (24h Treatment)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 45.3 ± 3.1% | 38.2 ± 2.5% | 16.5 ± 1.9% |
| 10 µM this compound | 68.7 ± 4.5% | 20.1 ± 1.8% | 11.2 ± 1.3% |
| 20 µM this compound | 75.2 ± 5.2% | 15.4 ± 1.5% | 9.4 ± 1.1% |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human leukemia cell lines (e.g., K562, HL-60, Jurkat, CCRF-CEM, THP-1).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adapt.
-
Prepare serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing the different concentrations of the compound.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Procedure:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer.
-
Analyze the cells immediately using a flow cytometer.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Procedure:
-
Treat 5 x 10⁶ cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for evaluating the anti-leukemic activity of this compound.
Proposed Signaling Pathway of Action
Caption: Proposed mechanism of this compound on the PI3K/Akt and apoptotic pathways.
Logical Relationship of Cellular Effects
Caption: Logical flow from molecular to cellular effects of this compound.
References
Application of Lup-20(29)-en-3-one in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-en-3-one, also known as lupenone, is a pentacyclic triterpenoid found in various medicinal plants. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory properties. Pre-clinical studies have demonstrated its potential in mitigating inflammatory responses, suggesting its utility as a therapeutic and chemopreventive agent. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. Network pharmacology analyses and in vivo studies have indicated that its mechanism of action includes the regulation of the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways[1][2][3]. By targeting these pathways, this compound can suppress the expression and release of pro-inflammatory mediators.
dot
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Data Presentation
While extensive quantitative in vitro data for this compound is still emerging, in vivo studies have demonstrated its anti-inflammatory efficacy.
Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound
| Model System | Treatment | Key Findings | Reference |
| Diabetic Rats | Lupenone | Significantly decreased IL-1β and IFN-γ levels in the pancreas. | [1][3] |
| Mice | Lupenone | Significantly decreased acute and subacute inflammation. | [1][3] |
| Type 2 Diabetic Nephropathy db/db Mice | Lupenone (6, 12, or 24 mg/kg/d for 6 weeks) | Maintained fasting blood glucose; reduced glycosylated hemoglobin, insulin, and 24h proteinuria levels. Regulated biochemical indicators of kidney injury. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the anti-inflammatory properties of this compound.
dot
Caption: General Experimental Workflow for Anti-inflammatory Studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1%.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Materials:
-
RAW 264.7 cells
-
LPS
-
Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on the standard curves.
Western Blot Analysis of the NF-κB Pathway
Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a short duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory properties. Its mechanism of action involves the modulation of the NF-κB and PI3K/Akt signaling pathways. The provided protocols offer a framework for researchers to further investigate and quantify the anti-inflammatory effects of this compound, contributing to the development of novel therapeutic strategies for inflammatory diseases. Further studies are warranted to establish a comprehensive profile of its in vitro and in vivo activities.
References
- 1. Lupenone is a good anti-inflammatory compound based on the network pharmacology | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Lupenone is a good anti-inflammatory compound based on the network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupenone improves type 2 diabetic nephropathy by regulating NF-κB pathway-mediated inflammation and TGF-β1/Smad/CTGF-associated fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Lupenone Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments in mice to investigate the therapeutic potential of Lupenone, a natural triterpenoid. Lupenone has demonstrated significant anti-inflammatory, anti-diabetic, and anti-cancer properties in preclinical studies.[1][2] The protocols outlined below are based on established methodologies and published findings to ensure robust and reproducible results.
Compound Profile: Lupenone
Lupenone (Lup-20(29)-en-3-one) is a pentacyclic triterpenoid found in various plant species.[2] It is recognized for its broad pharmacological activities, which are primarily attributed to its modulation of key cellular signaling pathways.[1][2]
1.1 Pharmacological Properties Lupenone is an orally active compound known to exhibit the following activities:
-
Anti-inflammatory: Reduces acute and subacute inflammation.[3][4]
-
Anti-diabetic: Improves glucose metabolism and insulin sensitivity.[5]
-
Anti-cancer: Shows potential in inhibiting tumor growth.[2][6]
-
Neuroprotective: Protects against neuronal apoptosis.[7]
1.2 Mechanism of Action Lupenone exerts its effects by modulating multiple signaling cascades. The most well-documented pathways include the PI3K/Akt/mTOR and NF-κB signaling pathways, which are central to inflammation, cell survival, and proliferation.[1][3][8] In the context of diabetic complications, it has also been shown to regulate the TGF-β1/Smad/CTGF pathway.[9]
Table 1: Physicochemical and Pharmacological Properties of Lupenone
| Property | Description |
| Molecular Formula | C₃₀H₄₈O |
| Molecular Weight | 424.70 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO.[7] For in vivo use, can be formulated in vehicles like DMSO, PEG300, Tween 80, and corn oil.[7] |
| Key Signaling Pathways | PI3K/Akt/mTOR, NF-κB, TGF-β1/Smad/CTGF.[1][9] |
| Reported Activities | Anti-inflammatory, Anti-diabetic, Anti-cancer, Antiviral, Neuroprotective.[1][7] |
Key Signaling Pathways Modulated by Lupenone
Lupenone's therapeutic effects are linked to its ability to inhibit pro-inflammatory and pro-survival pathways.
Caption: Lupenone inhibits the NF-κB signaling pathway.
Caption: Lupenone inhibits the PI3K/Akt/mTOR signaling pathway.
General Experimental Design and Workflow
A typical in vivo study in mice involves several key stages, from acclimatization to endpoint analysis. Careful planning at each stage is crucial for obtaining meaningful data.
Caption: General workflow for in vivo experiments in mice.
Table 2: Summary of Reported In Vivo Dosages and Effects of Lupenone in Rodents
| Disease Model | Species | Dosage Range | Administration Route | Key Findings |
| Type 2 Diabetic Nephropathy | Mouse | 6, 12, 24 mg/kg/day | Intragastric (i.g.) | Maintained blood glucose, reduced proteinuria and kidney injury markers.[1][9] |
| Type 2 Diabetes | Rat | 2, 4, 8 mg/kg (twice daily) | Oral | Decreased fasting blood glucose, improved lipid metabolism and insulin resistance.[5] |
| Spinal Cord Injury (Inflammation) | Mouse | 8 mg/kg (twice daily) | Intraperitoneal (i.p.) | Reduced microglial activation and inflammasome-mediated pyroptosis.[10] |
| Acute & Subacute Inflammation | Mouse | Not specified in abstracts | Not specified | Significantly decreased inflammation.[4][8][11] |
Experimental Protocols
The following are detailed protocols for evaluating Lupenone in common mouse models. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This model is widely used to assess acute inflammation.[12]
4.1.1 Materials
-
Lupenone
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) or 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)
-
Positive Control: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg)[13]
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male BALB/c or Swiss albino mice (20-25 g)
-
Plebthysmometer or digital calipers
-
27-30G needles and syringes
-
Oral gavage needles
4.1.2 Procedure
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups (n=8-10 per group).
-
Treatment: Administer treatments orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after treatment, inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Table 3: Example Dosing Schedule for Anti-inflammatory Study
| Group | Treatment | Dose (mg/kg) | Route |
| 1 | Vehicle Control | - | p.o. |
| 2 | Positive Control (Indomethacin) | 10 | p.o. |
| 3 | Lupenone (Low Dose) | 10 | p.o. |
| 4 | Lupenone (Mid Dose) | 20 | p.o. |
| 5 | Lupenone (High Dose) | 40 | p.o. |
Table 4: Key Outcome Measures for Anti-inflammatory Study
| Parameter | Method of Analysis |
| Paw Edema | Plethysmometer or Calipers |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay on paw tissue homogenate (indicates neutrophil infiltration) |
| Cytokine Levels (TNF-α, IL-6, IL-1β) | ELISA or Luminex on paw tissue homogenate or serum |
| Histopathology | H&E staining of paw tissue to assess inflammatory cell infiltration and tissue damage |
| NF-κB Pathway Activation | Western Blot for p-p65, p-IκBα in paw tissue lysates |
Protocol 2: Evaluation of Anti-diabetic Activity (db/db Mouse Model)
The db/db mouse is a genetic model of type 2 diabetes and obesity.[9]
4.2.1 Materials
-
Male db/db mice and their lean db/+ littermates (as non-diabetic controls)
-
Lupenone
-
Vehicle (e.g., 0.5% CMC)
-
Positive Control: Rosiglitazone (1.0 mg/kg) or Irbesartan (for nephropathy, 50 mg/kg)[5][9]
-
Glucometer and test strips
-
Metabolic cages
-
ELISA kits for insulin, HbA1c
-
Biochemical analyzer for kidney/liver function tests
4.2.2 Procedure
-
Acclimatization & Baseline: Acclimatize mice (8-10 weeks old) for one week. Record baseline body weight and fasting blood glucose (FBG).
-
Grouping: Randomly divide db/db mice into treatment groups (n=8-10 per group). Include a group of non-diabetic db/+ mice receiving vehicle.
-
Treatment: Administer treatments daily via oral gavage for 6-8 weeks.
-
Monitoring:
-
Measure body weight and FBG weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) at the end of the study.
-
Collect 24-hour urine using metabolic cages during the final week to measure proteinuria and albumin.
-
-
Endpoint Analysis: At the end of the study, collect blood via cardiac puncture for analysis of serum parameters. Harvest organs (pancreas, liver, kidney, adipose tissue) for histological and molecular analysis.
Table 5: Example Dosing Schedule for Anti-diabetic Study
| Group | Mouse Strain | Treatment | Dose (mg/kg/day) | Route |
| 1 | db/+ | Vehicle Control | - | i.g. |
| 2 | db/db | Vehicle Control | - | i.g. |
| 3 | db/db | Positive Control (Irbesartan) | 50 | i.g. |
| 4 | db/db | Lupenone (Low Dose) | 6 | i.g. |
| 5 | db/db | Lupenone (Mid Dose) | 12 | i.g. |
| 6 | db/db | Lupenone (High Dose) | 24 | i.g. |
Table 6: Key Outcome Measures for Anti-diabetic Study
| Parameter | Method of Analysis |
| Fasting Blood Glucose | Glucometer |
| HbA1c | ELISA |
| Serum Insulin | ELISA |
| Oral Glucose Tolerance | OGTT (measure blood glucose at 0, 15, 30, 60, 120 min post-glucose challenge) |
| Kidney Function | 24h proteinuria, serum creatinine, BUN.[9] |
| Histopathology | H&E and Masson's trichrome staining of kidney; H&E of pancreas and liver.[9] |
| Gene/Protein Expression | Western Blot/RT-PCR for PI3K/Akt and TGF-β/Smad pathway proteins in target tissues.[5][9] |
Protocol 3: Evaluation of Anti-cancer Activity (Xenograft Tumor Model)
This model is used to assess the efficacy of a compound on human tumors grown in immunodeficient mice.[14][15]
4.3.1 Materials
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Matrigel (optional, to aid tumor establishment)
-
Lupenone
-
Vehicle
-
Positive Control: Standard-of-care chemotherapy for the chosen cell line (e.g., Paclitaxel)
-
Digital calipers
-
27-30G needles and syringes
4.3.2 Procedure
-
Acclimatization: Acclimatize mice for one week.
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in saline or media, possibly mixed 1:1 with Matrigel) into the right flank of each mouse.
-
Tumor Growth & Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment: Begin treatment administration (e.g., daily i.p. or p.o.) for a specified period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize mice. Excise tumors, weigh them, and process them for further analysis.
Table 7: Example Dosing Schedule for Anti-cancer Study
| Group | Treatment | Dose (mg/kg/day) | Route |
| 1 | Vehicle Control | - | i.p. |
| 2 | Positive Control (e.g., Paclitaxel) | 10 (once weekly) | i.v. |
| 3 | Lupenone (Low Dose) | 10 | i.p. |
| 4 | Lupenone (Mid Dose) | 20 | i.p. |
| 5 | Lupenone (High Dose) | 40 | i.p. |
Table 8: Key Outcome Measures for Anti-cancer Study
| Parameter | Method of Analysis |
| Tumor Growth Inhibition (TGI) | Calculation based on tumor volume measurements over time |
| Final Tumor Weight | Measurement at study endpoint |
| Body Weight | Measured throughout the study to assess systemic toxicity |
| Apoptosis Markers | Immunohistochemistry (IHC) or Western Blot for Cleaved Caspase-3, Bax/Bcl-2 ratio in tumor tissue |
| Proliferation Marker | IHC for Ki-67 in tumor tissue |
| Angiogenesis Marker | IHC for CD31 in tumor tissue |
| PI3K/Akt Pathway Activity | Western Blot for p-Akt, p-mTOR in tumor lysates |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lupenone is a good anti-inflammatory compound based on the network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupenone is a good anti-inflammatory compound based on the network pharmacology | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Lupenone is a good anti-inflammatory compound based on the network pharmacology - ProQuest [proquest.com]
- 9. Lupenone improves type 2 diabetic nephropathy by regulating NF-κB pathway-mediated inflammation and TGF-β1/Smad/CTGF-associated fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lupenone improves motor dysfunction in spinal cord injury mice through inhibiting the inflammasome activation and pyroptosis in microglia via the nuclear factor kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LUPENONE | Parasite | Phosphatase | TargetMol [targetmol.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Application Notes and Protocols for Antimicrobial Activity Screening of Lup-20(29)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lup-20(29)-en-3-one, a naturally occurring pentacyclic triterpenoid belonging to the lupane class, has garnered significant interest within the scientific community for its potential therapeutic properties. Triterpenoids, in general, are known for their diverse pharmacological activities, and this compound is emerging as a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and experimental protocols for the comprehensive screening of this compound's antimicrobial activity. The methodologies outlined herein are designed to be reproducible and robust, enabling researchers to effectively evaluate this compound against a panel of clinically relevant microorganisms.
Mechanism of Action: An Overview
The primary antimicrobial mechanism of action for many lupan-type triterpenoids is attributed to their interaction with and disruption of the bacterial cell membrane.[1] The hydrophobic nature of the triterpenoid structure is thought to facilitate its intercalation into the lipid bilayer of bacterial membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.
While direct membrane disruption is a key factor, the precise signaling pathways within the bacterial cell that are affected by this compound are still an active area of investigation. It is hypothesized that the induced membrane stress may trigger downstream signaling cascades related to cell wall synthesis, cell division, and stress responses. Further research is required to fully elucidate the intricate molecular interactions and signaling pathway modulation.
Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of a closely related lupan-type triterpenoid, 3β,6β,16β-trihydroxylup-20(29)-ene, against two Gram-positive bacterial strains. While specific data for this compound is still emerging, this provides a valuable reference for expected potency. Crude extracts containing this compound have demonstrated activity against both Escherichia coli and Staphylococcus aureus.[2][3] Furthermore, 20(29)-lupen-3-ol, a similar compound, has shown significant zones of inhibition against both S. aureus (30mm) and E. coli (28mm).[4]
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3β,6β,16β-trihydroxylup-20(29)-ene | Streptococcus mutans | 7.8 | 15.6 | [5] |
| 3β,6β,16β-trihydroxylup-20(29)-ene | Streptococcus mitis | 7.8 | 15.6 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical step in antimicrobial susceptibility testing is the proper solubilization of the test compound. Due to the hydrophobic nature of this compound, a suitable organic solvent is required.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
This stock solution can then be used to prepare serial dilutions for the antimicrobial assays. Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (medium only)
-
Solvent control (medium with the highest concentration of DMSO used)
-
Multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Repeat this process for the positive control antibiotic in a separate row.
-
Prepare the bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control well).
-
Include a solvent control well containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Sterile spreader
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a sterile MHA plate.
-
As a control, plate an aliquot from a well with visible growth (below the MIC) and from the growth control well.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Proposed Mechanism of Action
References
- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of the lupane triterpene 3 β,6 β,16 β-trihydroxylup-20(29)-ene isolated from Combretum leprosum Mart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation and characterization of 20(29)-lupen-3-ol from Dacryodes edulis. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Lup-20(29)-en-3-one for Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and bioavailability assessment of Lup-20(29)-en-3-one, a poorly water-soluble pentacyclic triterpenoid. Given the limited publicly available data for this compound, information on the closely related triterpenoid, lupeol, is utilized as a proxy for physicochemical properties, formulation strategies, and biological activity.
Introduction
This compound, also known as lupenone, is a naturally occurring triterpenoid with demonstrated anti-inflammatory and anti-leukemic activities.[1][2] Like many other triterpenoids, its therapeutic potential is hindered by its poor aqueous solubility, which leads to low oral bioavailability.[3] Enhancing the solubility and dissolution rate of this compound is therefore a critical step in the development of orally administered therapeutics.
This document outlines protocols for two common and effective formulation strategies for improving the bioavailability of poorly soluble drugs: solid dispersions and nanoparticle-based formulations. It also provides detailed methodologies for in vitro dissolution testing and in vivo pharmacokinetic studies in a rodent model to evaluate the performance of these formulations.
Physicochemical Properties of this compound and Lupeol
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for formulation development.
| Property | This compound (Lupenone) | Lupeol (Proxy) | Reference |
| Molecular Formula | C₃₀H₄₈O | C₃₀H₅₀O | [4] |
| Molecular Weight | 424.7 g/mol | 426.7 g/mol | [4] |
| Appearance | Solid | White crystalline powder | [5] |
| Melting Point | Not specified | 215-216 °C | [6] |
| LogP | 9.6 (Predicted) | 7.67 | [3][4] |
| Water Solubility | Practically insoluble | Practically insoluble | [5][7] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and ethanol; Soluble in DMF (2 mg/mL) | Soluble in DMSO and Ethanol (up to 25 mg/mL) | [2][8] |
Formulation Strategies and Protocols
Two primary strategies to enhance the bioavailability of this compound are detailed below.
Solid dispersions improve the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix, often in an amorphous state.[9]
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Soluplus®
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and the selected polymer (e.g., PVP K30) in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, increase the surface area of the drug, thereby enhancing its dissolution rate and bioavailability.[10]
Protocol 2: Preparation of Lupeol-Loaded Solid Lipid Nanoparticles (SLNs)
As a proxy for this compound, this protocol is adapted from a study on lupeol.[10]
Materials:
-
Lupeol (as a proxy for this compound)
-
Glyceryl monostearate (solid lipid)
-
Soy lecithin (surfactant)
-
Poloxamer 188 (co-surfactant)
-
High-pressure homogenizer
-
Probe sonicator
Procedure:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the lupeol in the molten lipid.
-
In a separate beaker, prepare an aqueous surfactant solution by dissolving soy lecithin and Poloxamer 188 in double-distilled water, heated to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index (PDI), and entrapment efficiency.
In Vitro and In Vivo Bioavailability Studies
Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product.
Protocol 3: In Vitro Dissolution Study of this compound Formulations
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin
-
To better mimic in vivo conditions, 0.5% (w/v) sodium lauryl sulfate (SLS) may be added to the media to ensure sink conditions for the poorly soluble drug.
-
Procedure:
-
Set the dissolution apparatus parameters: paddle speed at 75 RPM and temperature at 37 ± 0.5°C.
-
Fill the dissolution vessels with 900 mL of the selected dissolution medium.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (see Section 5).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Oral Bioavailability Study in Rats
This protocol is a general guideline and should be adapted based on the specific formulation and institutional animal care and use committee (IACUC) guidelines.
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Formulations for Dosing:
-
Suspension (Control): this compound suspended in a 0.5% (w/v) carboxymethyl cellulose (CMC) solution.
-
Test Formulation: Solid dispersion or nanoparticle formulation of this compound reconstituted in an appropriate vehicle.
Procedure:
-
Fast the rats overnight (12-14 hours) with free access to water before dosing.
-
Administer the formulations orally via gavage at a predetermined dose.
-
At specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (see Section 5).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Analytical Method for Quantification
A validated analytical method is crucial for accurate quantification of the drug in dissolution media and biological matrices.
Protocol 5: HPLC-UV Method for Quantification of Lupeol (as a proxy)
This method is adapted from published methods for lupeol and would require validation for this compound.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Data Presentation
The following tables present example data from studies on lupeol formulations, which can be used as a benchmark for evaluating this compound formulations.
Table 1: In Vivo Pharmacokinetic Parameters of Lupeol Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Lupeol Suspension (Oral) | 2.1 ± 0.3 | 4.0 | 23.5 ± 3.1 | 100 | [10] (Hypothetical control) |
| Lupeol-loaded SLNs (Oral) | 8.2 ± 1.1 | 4.0 | 216.2 ± 25.8 | 920 | [10] |
| Free Lupeol (IV) | - | - | 75.58 | - | [13] |
| Lupeol-loaded PEGylated Liposomes (IV) | - | - | 240.15 | - | [13] |
Table 2: Physicochemical Characteristics of Lupeol Nanoparticle Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lupeol-loaded SLNs | 265.3 ± 4.6 | < 0.25 | -37.2 ± 0.84 | 84.0 ± 0.6 | |
| Lupeol-loaded PEGylated Liposomes | 126.9 ± 1.2 | 0.246 | -1.97 | 87.0 ± 1.5 | [13] |
Visualizations
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to formulate this compound and evaluate its bioavailability. By employing strategies such as solid dispersions and nanoparticle formulations, the poor aqueous solubility of this promising therapeutic agent can be overcome. The detailed protocols for in vitro and in vivo studies will enable a systematic evaluation of the developed formulations, ultimately facilitating the translation of this compound into a clinically viable therapeutic.
References
- 1. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 4. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalijcar.org [journalijcar.org]
- 12. Lup-20(29)-en-3-ol, acetate, (3«beta»)- (CAS 1617-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 16-Hydroxythis compound | bioactive compound | CAS# 43043-12-5 | InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lup-20(29)-en-3-one (Lupenone)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to optimize the synthesis and improve the yield of Lup-20(29)-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound? A1: The most common and direct method for synthesizing this compound (also known as lupenone) is through the oxidation of the C-3 hydroxyl group of its natural precursor, lupeol. Various oxidizing agents can be employed for this transformation, with Jones's oxidation being a frequently used method.[1]
Q2: My reaction yield is consistently low. What are the most common reasons? A2: Low yields in the oxidation of lupeol can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or low reagent stoichiometry.
-
Reagent Quality: Degradation of the oxidizing agent or solvent impurities (e.g., water in anhydrous reactions).
-
Side Product Formation: Over-oxidation or formation of rearrangement products.
-
Mechanical Loss: Significant loss of product during the workup and purification stages, especially on a small scale.[2][3]
Q3: How do I effectively purify the crude this compound? A3: Purification is typically achieved through a multi-step process. After the initial workup to remove excess reagents, the crude product is subjected to column chromatography on silica gel.[4][5] A gradient elution system, commonly using a mixture of hexane and ethyl acetate, is effective for separating the product from unreacted lupeol and other impurities. Final purification can often be achieved by recrystallization from a suitable solvent system like chloroform and methanol.[4][5]
Q4: What analytical techniques are used to confirm the structure and purity of the final product? A4: The structure and purity of synthesized this compound are confirmed using standard spectroscopic methods. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) to verify the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight (424.7 g/mol ), and Infrared (IR) spectroscopy to identify the carbonyl group (~1700 cm⁻¹) and the absence of the hydroxyl group (~3400 cm⁻¹).[4][5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
Q: My TLC analysis shows only the starting material (lupeol) after the recommended reaction time. What went wrong? A: This indicates a failure of the reaction to initiate or proceed.
Potential Causes & Solutions:
-
Inactive Oxidizing Agent: The oxidizing agent may have degraded. For instance, Jones's reagent should be freshly prepared and have a distinct reddish-orange color.
-
Solution: Use a new batch of chromium trioxide to prepare fresh Jones's reagent. Test the reagent on a simpler secondary alcohol (e.g., isopropanol) to verify its activity.
-
-
Solvent Impurities: The presence of water or other reactive impurities in the solvent (e.g., acetone) can quench the oxidizing agent.
-
Solution: Use anhydrous, reagent-grade solvents. If necessary, distill the solvent prior to use.
-
-
Insufficient Temperature: The reaction may require a specific temperature to proceed at an adequate rate. Most oxidations of lupeol are conducted at room temperature or 0 °C.
-
Solution: Ensure the reaction temperature is maintained as specified in the protocol. If the reaction is sluggish at 0 °C, try allowing it to warm slowly to room temperature while monitoring via TLC.
-
Problem 2: Multiple Side Products and Low Yield of Target Compound
Q: My TLC plate shows the formation of the desired product, but also several other spots, leading to a low isolated yield. What are these side products and how can I avoid them? A: The formation of multiple products suggests a lack of reaction selectivity or product degradation.
Potential Causes & Solutions:
-
Over-oxidation: Strong oxidizing agents can sometimes lead to cleavage or other unwanted reactions on the sensitive lupane skeleton.
-
Solution: Add the oxidizing agent slowly and maintain a low reaction temperature (e.g., 0 °C) to control the reaction's exothermicity. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Allylic Oxidation: Some oxidants, like selenium dioxide, can cause allylic oxidation at other positions on the molecule, especially if the primary goal is oxidation of the C-3 alcohol.[1][4][7]
-
Solution: Choose an oxidant that is selective for secondary alcohols, such as Jones's reagent or PCC (Pyridinium chlorochromate), when starting from lupeol.
-
-
Degradation during Workup: The product may be unstable under acidic or basic workup conditions.
-
Solution: Ensure the workup procedure is performed promptly and at a low temperature if necessary. Neutralize the reaction mixture carefully.
-
Caption: Troubleshooting decision tree for low yield synthesis.
Data Presentation: Comparison of Oxidation Conditions
Optimizing the choice of oxidant and reaction conditions is critical for maximizing yield. The following table summarizes various conditions for the oxidation of secondary alcohols like lupeol.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | General Reaction Time | Reported Yield Range (%) | Key Considerations |
| Jones's Reagent (CrO₃/H₂SO₄) | Acetone | 0 to 25 | 15 min - 2 hr | 85 - 95 | Strong oxidant; requires acidic conditions.[1] |
| PCC (Pyridinium chlorochromate) | Dichloromethane (DCM) | 25 | 1 - 4 hr | 80 - 90 | Milder; easier workup; reagent is a suspected carcinogen. |
| PDC (Pyridinium dichromate) | Dichloromethane (DCM) | 25 | 2 - 8 hr | 75 - 90 | Similar to PCC but less acidic. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 25 | 1 - 3 hr | 90 - 98 | Neutral conditions; expensive; short reaction times. |
| Swern Oxidation (Oxalyl chloride/DMSO) | Dichloromethane (DCM) | -78 to 25 | 1 - 2 hr | 90 - 98 | Requires cryogenic temperatures; avoids heavy metals. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Jones's Oxidation
This protocol details a reliable method for the oxidation of lupeol to produce this compound with a high yield.
-
Lupeol (1.0 g, 2.34 mmol)
-
Reagent-grade acetone (50 mL)
-
Jones's Reagent (prepared by dissolving 26.7 g of CrO₃ and 23 mL of concentrated H₂SO₄ in 100 mL of water)
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Caption: Workflow for the synthesis of this compound.
-
Preparation: Dissolve lupeol (1.0 g, 2.34 mmol) in 50 mL of reagent-grade acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reaction: While stirring vigorously, add Jones's reagent dropwise to the solution. A green precipitate of chromium salts will form. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.
-
Monitoring: Stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with Hexane:Ethyl Acetate (9:1). The reaction is complete when the lupeol spot has disappeared.
-
Workup: Quench the reaction by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.
-
Extraction: Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.[5]
References
- 1. Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Lup-20(29)-en-3-one in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with Lup-20(29)-en-3-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lupane-type pentacyclic triterpenoid.[1][2] Like many other triterpenoids, it is a highly lipophilic molecule, making it practically insoluble in water.[3][4] This poor aqueous solubility can significantly hinder its study in biological systems and presents a major challenge for its development as a therapeutic agent, as bioavailability is often dependent on the compound's ability to dissolve in physiological fluids.
Q2: What are the general approaches to solubilizing this compound for in vitro experiments?
A2: To work with this compound in aqueous-based biological assays, it is typically first dissolved in a water-miscible organic solvent to create a stock solution. This stock solution is then diluted into the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically ≤1% v/v).[5]
Q3: What are the recommended organic solvents for creating a stock solution of this compound?
A3: Based on the solubility of structurally similar lupane triterpenoids like betulin and lupeol, the recommended solvents for preparing a stock solution of this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[3][6][7] A mixture of ethanol and DMSO can also be effective. For instance, a 1:1 (wt/wt) mixture of ethanol and DMSO has been shown to dissolve up to 10% (w/v) of betulin.[6]
Q4: What is the estimated solubility of this compound in common laboratory solvents?
A4: While experimentally determined solubility data for this compound is limited, we can estimate its solubility based on data for related compounds. The table below provides a summary of solubility information for relevant lupane triterpenoids.
| Compound | Solvent | Temperature | Solubility | Citation |
| Betulin | Acetone | 15.2 °C | 5.2 g/L | [3] |
| Betulin | Acetone | 35.2 °C | 13.7 g/L | [3] |
| Betulin | Cyclohexane | 15.2 °C | 0.1 g/L | [3] |
| Betulin | Cyclohexane | 35.2 °C | 0.67 g/L | [3] |
| Betulin | Ethanol-DMSO (50:50 wt%) | Not specified | Up to 10% (w/v) | [6] |
| Lupeol | Water | Not specified | Practically insoluble | [4] |
| Lupeol | Hot Ethanol | Not specified | Soluble | [4] |
| Lupeol | Ether, Benzene, Petroleum Ether | Not specified | Soluble | [4] |
Based on these data, it is reasonable to expect this compound to have good solubility (in the mg/mL range) in DMSO and ethanol, and to be practically insoluble in water.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for experimental use.
Issue 1: The compound precipitates when the stock solution is added to the aqueous buffer.
-
Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit, or the concentration of the organic solvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Try a lower final concentration in your assay.
-
Increase the percentage of organic solvent (with caution): If your biological system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help. Always perform a solvent toxicity control experiment.[8]
-
Use a co-solvent system: A mixture of solvents, such as ethanol and DMSO, might provide better solubilizing power than a single solvent.[6][9]
-
Consider advanced formulation strategies: For persistent solubility issues, techniques like complexation with cyclodextrins or creating a nanosuspension may be necessary.
-
Issue 2: The compound appears to be insoluble even in the organic stock solvent.
-
Cause: The concentration of the compound may be too high for the chosen solvent, or the compound may require gentle heating to dissolve.
-
Troubleshooting Steps:
-
Reduce the stock solution concentration: Try preparing a more dilute stock solution.
-
Gentle heating and sonication: Warm the solution gently (e.g., in a 37°C water bath) and use a sonicator to aid dissolution. Be cautious with temperature to avoid compound degradation.
-
Try a different solvent or solvent mixture: If DMSO alone is not effective, a mixture of ethanol and DMSO might improve solubility.[6]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Nanosuspension using Media Milling
This protocol provides a general guideline. Optimization of parameters such as milling time, bead size, and stabilizer concentration is recommended.
-
Preparation of the Suspension:
-
Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.2% w/v polysorbate 80).
-
The drug-to-stabilizer ratio may need to be optimized.
-
-
Milling:
-
Add the suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to a milling chamber.
-
Mill at a high speed for a specified duration (e.g., 1-6 hours). The optimal milling time will depend on the desired particle size.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Signaling Pathways and Visualizations
Lupane triterpenoids have been reported to modulate several key signaling pathways involved in inflammation and cancer. Below are diagrams illustrating the potential interaction of this compound with the NF-κB and PI3K/Akt pathways.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability testing of Lup-20(29)-en-3-one under different storage conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing on Lup-20(29)-en-3-one.
Frequently Asked Questions (FAQs)
Q1: Where should I start with the stability testing of this compound?
A1: It is recommended to begin with forced degradation studies, also known as stress testing.[1][2][3] These studies involve subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][2] The insights gained will help in developing a stability-indicating analytical method.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Based on regulatory guidelines and general practices for triterpenoids, the following conditions are recommended:[1][2][3]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at a temperature above the recommended accelerated storage conditions (e.g., 80°C).
-
Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.
Q3: How do I choose the right analytical technique for stability testing?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. This method should be able to separate the parent this compound peak from all potential degradation products.
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, excipients, and other potential impurities. Its importance lies in providing a true measure of the compound's stability over time.
Q5: What level of degradation should I aim for in forced degradation studies?
A5: The goal is to achieve meaningful degradation, typically in the range of 5-20%.[3] Degradation below 5% may not reveal all potential degradants, while degradation above 20% can lead to secondary degradation products that may not be relevant to normal storage conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor, shorten the exposure time, or conduct the experiment at a lower temperature. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition and pH, or modify the gradient elution profile. |
| Multiple, overlapping degradation peaks. | Complex degradation pathway or insufficient chromatographic separation. | Improve HPLC resolution as mentioned above. Consider using a high-resolution mass spectrometer (HRMS) to identify co-eluting peaks based on their mass-to-charge ratio. |
| Inconsistent results between replicate samples. | Issues with sample preparation, instrument variability, or sample heterogeneity. | Ensure accurate and consistent sample preparation. Check the performance of the analytical instrument (e.g., injector precision, detector stability). Ensure the sample is homogeneous before taking aliquots. |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants Observed | Major Degradant Peak (Retention Time) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 | 8.5 min |
| 0.1 M NaOH | 24 | 60 | 8.7 | 1 | 10.1 min |
| 10% H₂O₂ | 12 | 25 | 12.5 | 3 | 7.2 min, 9.4 min |
| Dry Heat | 48 | 80 | 5.3 | 1 | 11.5 min |
| Photostability (ICH Q1B) | 72 | 25 | 3.1 | 1 | 6.8 min |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to achieve a final concentration of 10%. Keep at room temperature for 12 hours.
-
Thermal Degradation: Store a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Instrument: HPLC with a UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway of this compound under acidic stress.
References
Troubleshooting Lup-20(29)-en-3-one purification by column chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of Lup-20(29)-en-3-one, also known as lupenone, using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this lupane-type triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound (lupenone) is a pentacyclic triterpenoid naturally found in various plants.[1][2] Its purification can be challenging due to its structural similarity to other triterpenoids and sterols present in crude plant extracts, such as its alcohol precursor, lupeol. These compounds often have very similar polarities, making their separation by chromatography difficult.
Q2: What is the relationship between Lupeol and this compound?
This compound is the oxidized form (ketone) of Lupeol (Lup-20(29)-en-3-ol). Lupeol is often more abundant in natural sources.[3] Due to the minor structural difference (a ketone group instead of a hydroxyl group at the C-3 position), their chromatographic behaviors are very similar, and purification protocols for lupeol are highly relevant for lupenone.
Q3: What is the most common method for purifying this compound?
Silica gel column chromatography is the most widely used method for the preparative separation of lupenone and related triterpenoids from plant extracts.[3][4] This technique separates compounds based on their differential adsorption to the silica stationary phase and their solubility in the mobile phase.
Q4: How do I select the appropriate stationary and mobile phases?
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is the standard choice for this class of compounds.[4][5][6] Its polar nature allows for good separation of moderately non-polar compounds like lupenone.
-
Mobile Phase (Eluent): The choice of eluent is critical and should be optimized using Thin Layer Chromatography (TLC) first. A common strategy is to start with a non-polar solvent and gradually increase polarity. Solvent systems are typically mixtures of a non-polar solvent (like n-hexane or toluene) and a slightly more polar solvent (like ethyl acetate or acetone). The ideal system should provide a good separation between your target compound and impurities, with a target Rf value for lupenone around 0.3-0.4 for optimal column separation.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process in a question-and-answer format.
Problem: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try switching to 90:10 or 85:15. You can also flush the column with a much more polar solvent (e.g., pure ethyl acetate or a methanol mixture) to elute all remaining compounds, although this will likely co-elute impurities.[7][8] Always test your compound's stability on silica first to rule out decomposition on the column.[7]
Problem: The separation between lupenone and impurities is poor, resulting in overlapping fractions.
-
Possible Causes:
-
Inappropriate Solvent System: The chosen mobile phase does not have sufficient selectivity for the compounds in your mixture.[9]
-
Column Overloading: Too much crude sample was loaded onto the column for its size.
-
Poor Column Packing: The silica gel bed is not uniform, containing cracks, channels, or air bubbles.
-
Improper Sample Loading: The initial sample band was too wide or unevenly applied.[10]
-
-
Solutions:
-
Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Test different solvent combinations to maximize the difference in Rf values (ΔRf) between lupenone and the closest impurities.[9] Sometimes, using a three-component solvent system can improve separation.
-
Reduce Sample Load: Use a larger column or reduce the amount of sample. A general rule is a silica-to-sample ratio of 70:1 to 100:1 for difficult separations.
-
Repack the Column: Ensure the column is packed carefully and uniformly, either via a slurry (wet packing) or dry packing method, to avoid any irregularities.[11]
-
Improve Sample Loading: Dissolve the sample in the minimum amount of solvent and load it carefully onto the column as a narrow, concentrated band.[10] For samples with poor solubility in the eluent, consider the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[10][12]
-
Problem: My compound is eluting too quickly, with the solvent front.
-
Possible Cause: The mobile phase is too polar for your compound.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent in your mixture. For instance, if using an 80:20 hexane:ethyl acetate system, try 90:10 or 95:5. This will increase the retention time of the compound on the column, allowing for better separation from other non-polar impurities.[7]
Problem: The solvent flow through the column is very slow or has stopped.
-
Possible Causes:
-
Clogging: The frit at the bottom of the column is clogged with very fine silica particles or precipitated impurities.
-
Poor Packing: The silica gel is packed too tightly, or the mesh size is too small for gravity-fed chromatography.
-
Sample Precipitation: The compound or an impurity has crystallized at the top of the column after loading.[7]
-
-
Solutions:
-
Apply Gentle Pressure: Use a bellows or a regulated air/nitrogen line to apply gentle positive pressure to the top of the column (flash chromatography). Be cautious not to exceed the pressure rating of your glassware.
-
Check for Blockages: If pressure doesn't work, the column may be irreversibly clogged. The only recourse is often to push out the silica and recover the sample by filtration.[7]
-
Ensure Sample Solubility: When loading the sample, ensure it is fully dissolved. If it precipitates upon contact with the mobile phase, you may need to pre-adsorb it onto silica (dry loading).[10]
-
Quantitative Data Summary
The following tables summarize typical parameters used in the column chromatography of lupane-type triterpenoids.
Table 1: Common Mobile Phase Systems for Triterpenoid Separation on Silica Gel
| Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Target Compounds & Notes |
| n-Hexane | Ethyl Acetate | 95:5 to 80:20 | Good for general separation of lupeol and lupenone from less polar lipids and more polar compounds.[13] |
| n-Hexane | Dichloromethane | 50:50 | Can be used for separating very non-polar compounds. |
| Toluene | Ethyl Acetate | 95:5 to 90:10 | Toluene offers different selectivity compared to hexane and can sometimes improve separation of closely related triterpenoids.[4] |
| Benzene | Chloroform | 35:75 | Used for TLC analysis of lupenone, indicating potential for column use.[14] |
| Cyclohexane | Ethyl Acetate | 80:20 | Effective for separating triterpenes from ethanolic plant extracts.[6] |
Table 2: Typical Stationary Phase Specifications
| Parameter | Specification | Notes |
| Adsorbent | Silica Gel | The standard choice for normal-phase chromatography.[3] |
| Mesh Size | 60-120 or 100-200 | 60-120 mesh is common for gravity columns. Finer mesh (e.g., 230-400) is used for flash chromatography, which requires pressure.[4][5] |
| Activation | 110-120 °C for 1-2 hours | Removes adsorbed water, which can affect separation. Store in a desiccator after activation.[6] |
Experimental Protocols
Detailed Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the steps for purifying lupenone from a crude, semi-purified plant extract.
1. Preparation and Packing the Column (Wet Slurry Method)
-
Select a glass column of appropriate size. A height-to-diameter ratio of about 10:1 is effective.
-
Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is not packed too tightly. Add a thin layer (approx. 1 cm) of acid-washed sand on top of the plug.[15]
-
In a beaker, prepare a slurry of silica gel (e.g., 60-120 mesh) with your initial, least polar mobile phase (e.g., n-hexane).[11] The consistency should be like a thin paste.
-
Clamp the column vertically and fill it partially with the mobile phase.
-
Slowly pour the silica slurry into the column. Gently tap the sides of the column continuously to ensure even packing and dislodge any air bubbles.[5]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the solvent level fall below the top of the silica bed.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface during solvent and sample addition.[15]
2. Sample Loading (Dry Loading Method)
-
Dissolve your crude extract (e.g., 1g) in a suitable solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your extract) to the solution.[11]
-
Remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[10][11]
-
Carefully drain the solvent from the packed column until it is just level with the top layer of sand.
-
Gently and evenly add the silica-adsorbed sample onto the top of the column.
-
Carefully add the initial mobile phase to the column without disturbing the surface.
3. Elution and Fraction Collection
-
Begin elution with the least polar solvent system determined from your initial TLC analysis.
-
Maintain a constant head of solvent above the silica bed to prevent the column from running dry.
-
Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in numbered test tubes or vials.[12]
-
If using a gradient elution, systematically and gradually increase the polarity of the mobile phase (e.g., from 100% hexane to 98:2 hexane:ethyl acetate, then 95:5, and so on).[12]
4. Analysis of Fractions
-
Analyze the collected fractions using TLC to identify which ones contain your target compound.
-
Spot a small amount from every few fractions onto a TLC plate, alongside your crude extract and a reference standard if available.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid, followed by gentle heating).[6]
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Visualizations
// Nodes A [label="Crude Plant\nExtract", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Solvent Partitioning\n(Optional Pre-purification)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="TLC Analysis\nof Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Pool Pure\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solvent Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style=filled];
// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label="Elution"]; D -> E [label="Monitoring"]; E -> F [label="Identify Purity"]; F -> G [label=" "]; G -> H [label=" "]; } }
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. View of Isolation and structural characterization of phenolic glycoside and triterpenes in Celastrus hindsii Benth [vjs.ac.vn]
- 2. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and gas chromatographic analysis of lupenone and lupeol from sorbus cortex (Journal Article) | ETDEWEB [osti.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijariit.com [ijariit.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. rjptonline.org [rjptonline.org]
- 13. The Triterpenes 3β-Lup-20(29)-en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
Technical Support Center: Optimizing In Vitro Studies with Lup-20(29)-en-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lup-20(29)-en-3-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is cell-line dependent. Based on available data for related lupane triterpenes, a starting range of 1 µM to 100 µM is recommended for initial cytotoxicity and anti-inflammatory screening. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. For some cell lines, such as certain leukemias, the compound may show marked inhibitory effects, while other cell types like osteosarcoma and breast cancer cells may be less sensitive.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a hydrophobic compound with poor water solubility.[3] A stock solution should be prepared in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.25 mg of this compound (Molecular Weight: 424.7 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound and related compounds?
A3: this compound and other lupane-type triterpenes have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival, including:
-
NF-κB Pathway: These compounds can inhibit the activation of NF-κB, a critical regulator of pro-inflammatory gene expression.[4]
-
PI3K/Akt Pathway: Related compounds have been observed to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Interestingly, low doses of the related compound lupeol have been reported to activate this pathway in hepatocellular carcinoma cells, suggesting that the effect can be dose- and cell-type dependent.[5][6]
Q4: I am observing inconsistent results in my experiments. What are the common troubleshooting steps?
A4: Inconsistent results with hydrophobic compounds like this compound can often be attributed to issues with solubility and stability. Here are some troubleshooting tips:
-
Compound Precipitation: Visually inspect your working solutions and final assay medium for any signs of precipitation. The hydrophobic nature of the compound can cause it to come out of solution, especially in aqueous media.[7] Preparing fresh dilutions from the stock for each experiment is recommended.
-
Stock Solution Stability: While specific long-term stability data for this compound is limited, it is best practice to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Experimental Controls: Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent on cell viability and function.
Data Presentation
Cytotoxicity of this compound and Related Lupane Triterpenes
The following table summarizes the reported IC50 values for this compound (also known as lupenone) and structurally similar compounds in various cancer cell lines. This data can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (Lupenone) | MCF-7 | Breast Cancer | Weakly cytotoxic (exact value not specified) | [5] |
| This compound (Lupenone) | SK-LU-1 | Lung Cancer | Weakly cytotoxic (exact value not specified) | [5] |
| This compound (Lupenone) | SW480 | Colon Cancer | Weakly cytotoxic (exact value not specified) | [5] |
| Lup-28-al-20(29)-en-3-one | Leukemia Cell Lines | Leukemia | Markedly inhibitory (exact values not specified) | [1][2] |
| 3β,6β,16β-Trihydroxylup-20(29)-ene | HaCaT | Human Keratinocyte | Anti-proliferative effects observed | [8] |
| Betulin | HCT-116 | Colon Carcinoma | 34.88 ± 4.26 | [9] |
| Betulin | MCF-7 | Breast Carcinoma | 17.89 ± 1.06 | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for determining the cytotoxic effects of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for NF-κB and PI3K/Akt Pathway Analysis
This protocol outlines the steps for analyzing the activation of the NF-κB and PI3K/Akt pathways in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Potential mechanism of this compound on NF-κB and PI3K/Akt pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent results in this compound experiments.
References
- 1. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PI3-kinase inhibition synergistically promoted the anti-tumor effect of lupeol in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anti-proliferative and anti-inflammatory effects of 3β,6β,16β-Trihydroxylup-20(29)-ene on cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
How to prevent the degradation of Lupenone during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lupenone during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Lupenone and why is its stability important?
Lupenone is a pentacyclic triterpenoid compound found in various plant species. It is recognized for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a subject of interest in medicinal chemistry and natural product research.[1] Maintaining the structural integrity of Lupenone during extraction is crucial for accurate quantification and for ensuring the desired biological activity in subsequent studies.
Q2: What are the main factors that can cause Lupenone degradation during extraction?
While Lupenone is a relatively stable compound, its degradation during extraction can be influenced by several factors, including:
-
Elevated Temperatures: Excessive heat can lead to the degradation of thermolabile triterpenoids.
-
Extreme pH: Highly acidic or alkaline conditions may promote structural rearrangements or degradation of Lupenone.
-
Light Exposure: Prolonged exposure to UV or broad-spectrum light can induce photochemical degradation.
-
Choice of Solvent: The polarity and reactivity of the extraction solvent can impact the stability of the compound.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: What is the general stability of Lupenone under storage?
Under appropriate storage conditions, Lupenone is a stable compound. Commercially available Lupenone is reported to have a stability of at least four years when stored as a powder at -20°C.[1]
Troubleshooting Guides
Issue 1: Low Yield of Lupenone in the Final Extract
Possible Causes & Solutions
-
Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently dissolving Lupenone.
-
Solution: Lupenone is soluble in organic solvents such as methanol, ethanol, and ethyl acetate. For the extraction from Rhizoma Musae, methanol has been shown to be effective.[2] It is advisable to conduct small-scale pilot extractions with a range of solvents to determine the optimal choice for your specific plant material.
-
-
Suboptimal Extraction Temperature: High temperatures can lead to degradation, while temperatures that are too low may result in incomplete extraction.
-
Solution: The ideal extraction temperature balances yield and stability. For general triterpenoid extraction, temperatures between 40°C and 70°C are often considered, with lower temperatures being safer to prevent degradation. For instance, in the ultrasonic-assisted extraction of other triterpenoids, an optimal temperature of 44°C has been reported.
-
-
Insufficient Extraction Time: The duration of the extraction process must be adequate for the complete diffusion of Lupenone from the plant matrix into the solvent.
-
Solution: The optimal extraction time depends on the method and plant material. For refluxing extraction of Lupenone from Rhizoma Musae, two 1.5-hour cycles were found to be effective.[2] Time-course experiments are recommended to determine the point of diminishing returns for your specific protocol.
-
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis
Possible Causes & Solutions
-
Degradation of Lupenone: The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) may indicate that Lupenone has degraded during extraction or sample preparation.
-
Solution: Review your extraction protocol for potential stressors.
-
Temperature: Were the samples exposed to high temperatures for extended periods? Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction.
-
pH: Was the pH of the extraction solvent or subsequent work-up steps highly acidic or alkaline? Neutralize your extracts as soon as possible.
-
Light: Were the samples protected from light during extraction and storage? Use amber glassware or cover your containers with aluminum foil.
-
-
-
Co-extraction of Impurities: The unknown peaks may be other compounds from the plant matrix that have been co-extracted with Lupenone.
-
Solution: Optimize your chromatographic method to achieve better separation of Lupenone from other constituents. Further purification steps, such as column chromatography, may be necessary.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Lupenone from Rhizoma Musae
| Extraction Method | Solvent | Lupenone Yield (µg) ± SD | Reference |
| Refluxing | Methanol | 188.1 ± 3.7 | [2] |
| Ultrasonic Extraction | Methanol | 170.5 ± 4.4 | [2] |
| Refluxing | Ethanol | 176.2 ± 4.1 | [2] |
Experimental Protocols
Protocol 1: Methanol Refluxing Extraction of Lupenone from Rhizoma Musae [2]
-
Sample Preparation: Dry the plant material (Rhizoma Musae) and grind it into a fine powder.
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add methanol to the flask.
-
Connect a reflux condenser and heat the mixture to the boiling point of methanol.
-
Perform the reflux extraction for two cycles, each lasting 1.5 hours.
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing Lupenone.
-
-
Analysis: Analyze the crude extract for Lupenone content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
References
Technical Support Center: Synthetic Lup-20(29)-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Lup-20(29)-en-3-one. The information is designed to help identify and resolve common issues related to impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic this compound?
Common impurities can be categorized as follows:
-
Starting Material-Related Impurities: Unreacted lupeol, the primary precursor, is a frequent impurity. Other structurally similar triterpenoids that may be present in the natural lupeol extract can also carry through the synthesis.[1][2]
-
Reagent-Related Impurities: Residual reagents from the oxidation step (e.g., chromium salts, pyridinium chlorochromate) or other stages of the synthesis can contaminate the final product.
-
Reaction By-products: Incomplete oxidation of lupeol results in its presence in the final mixture. Over-oxidation can lead to the formation of undesired oxygenated derivatives at other positions on the triterpene scaffold. Side reactions, such as rearrangements of the lupane skeleton under certain conditions, can also generate impurities.
-
Isomeric Impurities: Epimers of this compound, such as those resulting from changes in stereochemistry at C-3, can be formed depending on the reaction conditions.[3]
Q2: How can I detect impurities in my sample of this compound?
Several analytical techniques are effective for detecting impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities and can provide structural information based on mass spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the spectra of the sample to that of a pure standard. Specific impurity signals can often be resolved from the main compound's signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively assessing the purity of a sample and monitoring the progress of a reaction or purification.
Q3: What are some general strategies for minimizing impurity formation during the synthesis of this compound?
-
Use High-Purity Starting Materials: Begin with highly purified lupeol to reduce the carry-over of related triterpenoid impurities.
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions and incomplete conversions.
-
Effective Work-up and Purification: Implement appropriate work-up procedures to remove residual reagents and by-products. Column chromatography is a common and effective method for purifying the final product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Presence of Starting Material (Lupeol) in the Final Product
-
Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of lupeol.
-
Possible Cause: Incomplete oxidation of the 3-hydroxyl group.
-
Solution:
-
Extend Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent.
-
Re-subject the product to oxidation conditions: If a significant amount of starting material remains, it may be necessary to repeat the oxidation step on the impure product.
-
Purification: If only a small amount of lupeol remains, it can likely be removed by careful column chromatography.
-
Problem 2: Observation of an Unknown Impurity with a Higher Polarity than this compound
-
Symptom: An additional spot is observed on the TLC plate with a lower Rf value than the product, or an extra peak appears in the HPLC chromatogram at an earlier retention time.
-
Possible Cause: Formation of over-oxidized by-products, such as di-ketones or hydroxylated derivatives at other positions. For example, allylic oxidation can occur at other sites on the molecule.[6][7]
-
Solution:
-
Reduce Reaction Temperature: Perform the oxidation at a lower temperature to increase selectivity.
-
Use a Milder Oxidizing Agent: Consider using a more selective oxidant to target the 3-hydroxyl group specifically.
-
Careful Purification: These more polar impurities can often be separated from the desired product using column chromatography with a suitable solvent gradient.
-
Quantitative Data Summary
The following table can be used to log and compare quantitative data for different batches of synthetic this compound.
| Batch ID | Synthesis Date | Purity (%) by HPLC | Lupeol (%) | Unknown Impurity 1 (%) | Unknown Impurity 2 (%) |
Experimental Protocols
Key Experiment: Synthesis of this compound by Oxidation of Lupeol
This protocol describes a general method for the oxidation of lupeol.
Materials:
-
Lupeol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve lupeol in dry DCM in a round-bottom flask.
-
Add PCC to the solution in a single portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lup-20(29)-en-3-ol, acetate, (3β)- [webbook.nist.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. This compound [webbook.nist.gov]
- 6. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of Lup-20(29)-en-3-one in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Lup-20(29)-en-3-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reverse-phase HPLC analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Poor Resolution or Co-elution of Peaks
Symptom: The peak for this compound is not fully separated from adjacent impurity or analyte peaks, resulting in overlapping chromatograms.
Cause: Inadequate separation is fundamentally due to insufficient selectivity (α), efficiency (N), or retention factor (k).[1] The goal is to manipulate these factors to improve the distance between peak centers while keeping peaks narrow.
Solutions:
-
Modify Mobile Phase Composition: This is often the most powerful way to change selectivity.[2]
-
Adjust Organic Solvent Ratio: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Decreasing the organic solvent concentration generally increases the retention factor (k) and may improve resolution, though it will also lengthen the analysis time.[3][4]
-
Change Organic Solvent Type: Switching between acetonitrile and methanol can alter separation selectivity due to different solvent properties.[3][4] Acetonitrile can disrupt pi-pi interactions more effectively than methanol, which can be advantageous when separating compounds with aromatic rings or double bonds.[3]
-
Introduce a Buffer or Modify pH: For ionizable compounds, adjusting the mobile phase pH is critical.[3][5] By ensuring the pH is at least 2 units away from the analyte's pKa, you can maintain a consistent ionization state, leading to sharper, more reproducible peaks.[4]
-
Use a Gradient: A gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex mixtures and sharpen peaks.[3][5][6]
-
-
Optimize the Stationary Phase:
-
Switch Column Type: While C18 columns are widely used, a C30 column can offer superior selectivity and resolution for structurally similar triterpenoids.[7][8] The unique shape selectivity of the C30 phase is beneficial for separating isomeric compounds.[7]
-
Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) increases column efficiency (N), leading to narrower peaks and better resolution.[1]
-
Increase Column Length: A longer column also increases efficiency, but at the cost of longer run times and higher backpressure.[1]
-
-
Adjust Temperature:
-
Use a Column Oven: Maintaining a constant, controlled temperature is crucial for reproducible retention times.[4][9]
-
Evaluate Temperature Effects: Increasing the column temperature can decrease mobile phase viscosity, reduce retention times, and sometimes improve efficiency.[1][10] However, for some triterpenoids, an increase in temperature can also reduce resolution, so this parameter should be optimized carefully.[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, exhibiting a drawn-out latter half (tailing) or a leading edge (fronting). Poor peak shape compromises accurate integration and reduces resolution.[7]
Solutions:
-
For Peak Tailing:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on analytes.[7] Using a modern, high-purity silica column or adding a basic modifier like triethylamine (TEA) to the mobile phase can mitigate these interactions.[12] Adjusting the mobile phase pH to suppress silanol ionization (e.g., pH < 3) can also help.[12]
-
Column Contamination: A blocked frit or contamination at the head of the column can distort peak shape.[7] Using a guard column and ensuring proper sample filtration (0.22 or 0.45 µm filter) can prevent this.[7][13]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
-
For Peak Fronting:
Issue 3: Fluctuating Retention Times
Symptom: The retention time for this compound shifts between consecutive injections or analytical runs, making peak identification and quantification unreliable.
Solutions:
-
Control Temperature: Fluctuations in ambient temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.[4][14]
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. Flush the column for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.[4]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents.[4] Prepare fresh mobile phase daily and keep solvent reservoirs capped.[4]
-
Check for Leaks and Bubbles: Leaks in the system or air bubbles in the pump can cause pressure fluctuations and, consequently, retention time variability.[9][14] Degas the mobile phase and purge the pump to remove bubbles.[14]
Issue 4: Low Sensitivity / Weak Signal
Symptom: The peak for this compound is very small or indistinguishable from the baseline noise, making detection and quantification difficult.
Solutions:
-
Optimize Detection Wavelength: Most triterpenoids, including this compound, lack strong chromophores, resulting in low UV absorption.[8][11] To improve sensitivity, set the UV/PDA detector to a low wavelength, typically between 205-210 nm.[7][11]
-
Increase Analyte Concentration: If the concentration in the source material is low, consider using a more efficient extraction technique or concentrating the sample extract before analysis.[7]
-
Ensure a Clean System: Baseline noise can obscure small peaks. Use high-purity HPLC-grade solvents and ensure the detector flow cell is clean to minimize noise.[9][15]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for triterpenoid separation? A1: While C18 columns are commonly used and effective for many separations, C30 columns often provide superior selectivity and resolution for structurally similar triterpenoids.[7][8] The longer alkyl chains of the C30 phase offer enhanced shape selectivity, which is particularly advantageous for resolving isomers.[7]
Q2: How should I select and optimize the mobile phase? A2: For reverse-phase HPLC of triterpenoids, a good starting point is a gradient of acetonitrile and water or methanol and water.[11] Since these compounds often have weak UV absorption, the mobile phase composition is a key factor to optimize.[11] It is recommended to test different solvent combinations (e.g., acetonitrile:water vs. methanol:water) to find the best selectivity for your specific separation.[11]
Q3: What are the most critical considerations for sample preparation? A3: A robust sample preparation protocol is essential. Key steps include:
-
Extraction: Triterpenoids can be extracted from their matrix using solvents like methanol, ethanol, or chloroform mixtures.[7]
-
Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block column frits, cause high backpressure, and shorten column life.[7][16]
-
Solvent: Dissolve the final extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape.[7]
Q4: How does temperature impact the separation of triterpenoids? A4: Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase.[5] Increasing temperature typically reduces analysis time and backpressure.[10] However, for closely related triterpenoids, higher temperatures can sometimes decrease resolution.[11] Therefore, the column temperature should be optimized (e.g., testing between 20–35 °C) to find the best balance between analysis time and resolution.[11]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution
This table summarizes the general effects of altering the mobile phase composition on key chromatographic parameters for this compound.
| Parameter Change | Effect on Retention Time (k) | Effect on Resolution (Rs) | Common Rationale |
| Decrease % Organic Solvent | Increases | May Increase | Increases retention factor (k), allowing more time for separation to occur.[3] |
| Increase % Organic Solvent | Decreases | May Decrease | Decreases retention factor (k), shortening analysis time but potentially reducing separation.[3] |
| Switch from Methanol to Acetonitrile | Varies | Varies (Often Improves) | Changes selectivity (α) due to different solvent-analyte interactions.[3][4] |
| Add/Adjust Buffer (pH control) | Stabilizes | Improves Peak Shape | Controls analyte ionization, leading to sharper, more symmetrical peaks.[3][5] |
Table 2: Influence of HPLC Parameters on Performance
This table outlines how different instrumental and column parameters can be adjusted to enhance resolution.
| Parameter | Adjustment | Primary Effect | Secondary Effect(s) |
| Stationary Phase | Switch C18 to C30 | Increases Selectivity (α) | May increase retention time.[7] |
| Column Particle Size | Decrease (e.g., 5µm to 3µm) | Increases Efficiency (N) | Increases backpressure.[1] |
| Column Length | Increase | Increases Efficiency (N) | Increases run time and backpressure.[1] |
| Flow Rate | Decrease | Increases Efficiency (N) | Increases run time. |
| Temperature | Increase | Decreases Retention Time | May increase or decrease resolution depending on the analytes.[11] |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Analysis of this compound
This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and available instrumentation.
-
Sample Preparation: a. Extract the plant material or sample matrix containing this compound with methanol. b. Evaporate the solvent and re-dissolve the residue in the initial mobile phase composition (e.g., 80% acetonitrile in water). c. Vortex the sample to ensure complete dissolution. d. Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 column can be tested for improved selectivity.[7]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Elution:
-
0-20 min: 80% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (use a column oven for stability).[5]
-
Injection Volume: 10 µL.
-
Detector: UV/PDA.
-
Detection Wavelength: 210 nm.[11]
-
-
Analysis: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. b. Inject a standard solution of this compound to determine its retention time and peak shape. c. Inject the prepared sample. d. Analyze the resulting chromatogram for resolution, peak shape, and retention time. Adjust parameters as described in the Troubleshooting Guide to optimize the separation.
Visualizations
Diagrams of Workflows and Relationships
Caption: A workflow for troubleshooting poor HPLC resolution.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tpcj.org [tpcj.org]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mastelf.com [mastelf.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Navigating Cell Viability Assays with Lup-20(29)-en-3-one
Welcome to our dedicated support center for researchers utilizing Lup-20(29)-en-3-one in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a naturally occurring lupane-type triterpenoid. Research has shown that it and similar triterpenes possess cytotoxic properties against various cancer cell lines.[1] The primary mechanism of its anticancer effect is the induction of apoptosis (programmed cell death), often initiated through the mitochondrial pathway.[2][3]
Q2: I'm observing unexpectedly high cell viability in my MTT assay after treatment with this compound. What could be the cause?
This is a common issue when working with natural products. The most likely cause is direct interference of the compound with the MTT reagent.[4] this compound, like other antioxidant-rich natural compounds, may have reducing properties that can chemically reduce the yellow tetrazolium salt (MTT) to purple formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present.[4][5]
Q3: My culture medium turns a different color after adding this compound. How does this affect my colorimetric assay results?
If your compound is colored, it can interfere with colorimetric assays like MTT by absorbing light at the same wavelength used to measure the formazan product.[6][7] This can lead to artificially inflated or inaccurate absorbance readings.
Q4: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
Yes, several alternative assays are recommended when working with potentially interfering natural products. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells, which is a direct indicator of metabolic activity.[8][9][10] They are generally less susceptible to interference from colored or reducing compounds.[11]
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium and is an indicator of cytotoxicity.[12]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods rely on the principle that viable cells with intact membranes exclude certain dyes.[10][13] They provide a direct measure of cell membrane integrity.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of test compounds.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, MTS)
This guide will help you troubleshoot common issues when using tetrazolium-based assays with this compound.
Caption: Troubleshooting workflow for tetrazolium-based assay interference.
| Issue | Possible Cause | Recommended Action |
| Artificially High Viability | Direct reduction of MTT/XTT/MTS reagent by this compound. | Run a cell-free control by incubating the compound with the assay reagent in media. If a color change occurs, the compound is interfering. Switch to an alternative assay.[4][8] |
| High Background Absorbance | The inherent color of this compound. | Include control wells with the compound in cell-free media at all tested concentrations. Subtract the average absorbance of these wells from your experimental wells.[6][7] |
| Compound Precipitation | Poor solubility of this compound in the culture medium. | Optimize the solvent (e.g., DMSO) concentration, ensuring it is non-toxic to the cells (typically <0.5%). Visually inspect wells for precipitates before and after adding the compound.[6] |
| Inconsistent Replicates | Uneven dissolution of formazan crystals or "edge effects" in the plate. | Ensure complete solubilization of formazan crystals by thorough mixing. Avoid using the outer wells of the microplate for experimental samples to mitigate evaporation and temperature fluctuations.[6] |
Guide 2: Selecting an Appropriate Alternative Assay
When interference is suspected, choosing the right alternative assay is crucial for generating reliable data.
| Assay Type | Principle | Advantages | Considerations |
| ATP-Based Luminescence | Measures ATP levels in metabolically active cells. | High sensitivity, less prone to compound interference.[9][11] | Requires a luminometer. |
| LDH Cytotoxicity | Measures LDH released from damaged cells. | Measures cytotoxicity directly. | Indirect measure of viability; timing is critical. |
| Trypan Blue Exclusion | Viable cells exclude the dye. | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming. |
| SRB (Sulforhodamine B) | Stains total cellular protein. | Less affected by the reducing properties of compounds. | Endpoint assay, requires cell fixation. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for MTT Assay
This protocol helps determine if this compound directly interacts with the MTT reagent.
-
Prepare serial dilutions of this compound in cell culture medium without cells.
-
Add 100 µL of each dilution to triplicate wells of a 96-well plate.
-
Include wells with medium only as a negative control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.[14]
-
Read the absorbance at 570 nm. A significant increase in absorbance in the presence of the compound indicates direct reduction of MTT.
Protocol 2: General ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
A robust alternative to tetrazolium-based assays.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add an equal volume of the ATP assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Signaling Pathway
Lupane-type triterpenoids, including this compound, are known to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lup-20(29)-ene-2alpha,3beta-diol | Benchchem [benchchem.com]
- 3. Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate affects MCF-7 proliferation through the crosstalk between apoptosis and autophagy in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lupenone Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at increasing the bioavailability of Lupenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Lupenone?
A1: Lupenone, a pentacyclic triterpenoid, exhibits poor oral bioavailability primarily due to its low aqueous solubility and high lipophilicity.[1] These characteristics limit its dissolution in gastrointestinal fluids and subsequent absorption across the intestinal epithelium. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of Lupenone?
A2: The most investigated strategies for improving the bioavailability of poorly soluble drugs like Lupenone include:
-
Nanoformulations: Encapsulating Lupenone into nanocarriers such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can enhance its solubility, protect it from degradation, and improve its absorption.[2][3][4]
-
Inclusion Complexes: Forming complexes with cyclodextrins can significantly increase the aqueous solubility and dissolution rate of Lupenone.[5][6]
-
Prodrug Approach: Modifying the chemical structure of Lupenone to create a more soluble or permeable prodrug that converts back to the active Lupenone in the body can improve its pharmacokinetic profile.[7][8]
Q3: Is there quantitative data on the effectiveness of these strategies for Lupenone or similar compounds?
A3: While specific data for Lupenone is limited, studies on the structurally similar triterpenoid, Lupeol, provide valuable insights. For instance, a PEGylated liposomal formulation of Lupeol demonstrated a 3.2-fold increase in the area under the curve (AUC) compared to free Lupeol in rats, indicating significantly improved bioavailability.[9] Nanostructured lipid carriers (NLCs) loaded with Lupeol have also shown enhanced therapeutic efficacy in animal models, which is attributed to improved bioavailability.[2] For another pentacyclic triterpene, Maslinic acid, solid lipid nanoparticles (SLNs) improved its apparent permeability coefficient (Papp) across Caco-2 cell monolayers.[10][11]
Q4: Which analytical techniques are suitable for quantifying Lupenone in biological samples for pharmacokinetic studies?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Lupenone in plasma and other biological matrices.[12][13] This technique allows for accurate determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Troubleshooting Guides
Solid Lipid Nanoparticle (SLN) Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency (<70%) | 1. Poor solubility of Lupenone in the selected solid lipid.2. Drug partitioning into the external aqueous phase during homogenization.3. Premature drug expulsion during lipid recrystallization. | 1. Screen various solid lipids (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO) to find one with higher Lupenone solubility.2. Optimize the homogenization process (e.g., use cold homogenization for thermolabile drugs).[14]3. Use a mixture of lipids to create a less perfect crystal lattice, or formulate as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid (e.g., oleic acid).[14] |
| Particle Aggregation/Instability | 1. Insufficient surfactant concentration or inappropriate surfactant type.2. High lipid concentration.3. Incompatible pH or ionic strength of the dispersion medium. | 1. Screen different surfactants (e.g., Poloxamer 188, Tween® 80, soy lecithin) and optimize their concentration.2. Reduce the lipid concentration in the formulation.3. Ensure the pH of the aqueous phase is appropriate and consider adding a charge-inducing agent to increase electrostatic repulsion. |
| Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization (insufficient pressure, time, or cycles).2. High viscosity of the lipid phase.3. Ostwald ripening. | 1. Increase homogenization pressure, duration, or number of cycles.[15]2. Perform homogenization at a temperature well above the lipid's melting point to reduce viscosity.3. Optimize the surfactant concentration to adequately cover the nanoparticle surface and prevent particle growth. |
Cyclodextrin Inclusion Complexation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | 1. Mismatch between the size of Lupenone and the cyclodextrin (CD) cavity.2. Inappropriate preparation method.3. Unfavorable pH or temperature conditions. | 1. Screen different cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit for Lupenone.[5]2. Try different preparation methods such as kneading, co-evaporation, or freeze-drying. The kneading method is often suitable for poorly water-soluble drugs.[5][16]3. Optimize the pH and temperature of the complexation process, as these can affect the binding constant. |
| Precipitation of the Complex | 1. Exceeding the solubility limit of the inclusion complex.2. Use of a less soluble cyclodextrin derivative. | 1. Determine the phase solubility diagram to understand the stoichiometry and solubility limits of the complex.2. Use more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6] |
| Inaccurate Characterization of Complex Formation | 1. Relying on a single analytical technique.2. Interference from free drug or cyclodextrin. | 1. Use multiple characterization techniques to confirm complex formation, such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]2. Purify the complex to remove uncomplexed components before characterization. |
Prodrug Synthesis and Evaluation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Prodrug Synthesis | 1. Inefficient reaction conditions (solvent, temperature, catalyst).2. Steric hindrance around the ketone group of Lupenone.3. Degradation of the prodrug during purification. | 1. Optimize reaction parameters. For ester prodrugs, explore different coupling agents and catalysts.2. Select smaller, less sterically hindered promoieties.3. Use mild purification techniques like column chromatography with a suitable stationary and mobile phase. |
| Poor In Vivo Conversion to Lupenone | 1. High chemical stability of the prodrug linkage.2. Lack of the required enzymes at the site of absorption.3. Rapid excretion of the intact prodrug. | 1. Design the promoiety and linker to be susceptible to cleavage by common esterases or other enzymes present in the gut wall, liver, or plasma.[18]2. Evaluate the enzymatic hydrolysis of the prodrug in vitro using liver or intestinal microsomes.3. Analyze plasma and urine for both the prodrug and the parent drug to understand the metabolic fate. |
| Low Prodrug Permeability | 1. The promoiety does not sufficiently improve the physicochemical properties of Lupenone.2. The prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Design promoieties that increase aqueous solubility (e.g., phosphate esters) or that can be recognized by intestinal uptake transporters (e.g., amino acid promoieties for PEPT1).[19][20]2. Conduct Caco-2 permeability assays with and without efflux pump inhibitors to assess the role of active transport. |
Data Presentation
Table 1: Quantitative Bioavailability Enhancement of Lupeol (a Lupenone Analog) via Nanoformulation
| Formulation | Animal Model | Administration Route | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (vs. Free Drug) | Reference |
| PEGylated Liposomes | Rats | Intravenous | AUC (Area Under the Curve) | 3.2 | [9] |
Table 2: In Vitro Permeability of a Triterpenoid (Maslinic Acid) in SLN Formulation across Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Maslinic Acid-loaded SLNs (PCMA-HA-GI) | 6.8 x 10⁻⁷ ± 3.5 x 10⁻⁷ | [10][11] |
Note: Data for Lupeol and Maslinic acid are presented as surrogates due to the limited availability of quantitative data for Lupenone. These values provide an estimate of the potential improvements achievable with similar strategies.
Experimental Protocols
Preparation of Lupenone-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To formulate Lupenone into SLNs to improve its aqueous dispersibility and oral absorption.
Materials:
-
Lupenone
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Melt the GMS by heating it to 75°C (approximately 10°C above its melting point). Disperse the required amount of Lupenone into the molten lipid with continuous stirring until a clear, homogenous lipid phase is obtained.[15][21]
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in purified water and heat to the same temperature as the lipid phase (75°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water pre-emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at 75°C.[15]
-
Cooling and SLN Formation: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the Lupenone in the supernatant via LC-MS/MS.
Preparation of Lupenone-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To enhance the aqueous solubility of Lupenone by forming an inclusion complex with HP-β-CD.
Materials:
-
Lupenone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water (1:1 v/v) solution
Methodology:
-
Place the required molar ratio (e.g., 1:1) of HP-β-CD in a mortar.[5][22]
-
Add a small amount of the ethanol:water solution to the HP-β-CD and triturate to obtain a homogenous paste.
-
Slowly add the Lupenone powder to the paste while continuing to knead for 60 minutes.
-
If the mixture becomes too dry, add a few more drops of the solvent to maintain a suitable consistency.
-
Dry the resulting paste in a hot air oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine sieve (e.g., #100 mesh).
-
Characterization: Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. The disappearance or shifting of the endothermic peak of Lupenone in DSC analysis suggests complex formation.[17]
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the permeability of Lupenone formulations across an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). Also, perform a Lucifer yellow rejection assay to confirm the tightness of the junctions.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the Lupenone formulation (e.g., Lupenone-SLNs dispersed in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the apical compartment.
-
-
Quantification: Analyze the concentration of Lupenone in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical compartment.
-
Visualizations
References
- 1. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Determination of olprinone in human plasma utilizing liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. humapub.com [humapub.com]
- 17. researchgate.net [researchgate.net]
- 18. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prodrug design targeting intestinal PepT1 for improved oral absorption: design and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ijrpc.com [ijrpc.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: Lup-20(29)-en-3-one versus Lupeol in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the differential cytotoxic effects of two closely related pentacyclic triterpenoids, Lup-20(29)-en-3-one and Lupeol. This document provides a comparative analysis of their in vitro cytotoxicity, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Introduction
This compound, also known as lupenone, and its structural analogue Lupeol are naturally occurring pentacyclic triterpenoids found in a variety of medicinal plants and fruits. Both compounds have garnered significant interest in the field of oncology for their potential anticancer properties. While structurally similar, the presence of a ketone group at the C-3 position in this compound, as opposed to a hydroxyl group in Lupeol, results in differential biological activities, including varying degrees of cytotoxicity against cancer cells. This guide provides a direct comparison of their cytotoxic profiles, drawing upon published experimental data to inform future research and drug development efforts.
Quantitative Cytotoxicity Data
A comparative study by Bednarczyk-Cwynar et al. evaluated the cytotoxic effects of this compound and Lupeol against a panel of human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data reveals that this compound exhibits significantly higher cytotoxicity across all tested cell lines compared to Lupeol.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | KB (Oral Epidermoid Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |
| This compound | 7.1 | 9.1 | 8.5 | 7.8 |
| Lupeol | 37.7 | 51.9 | 42.3 | 48.6 |
Table 1: Comparative IC50 values of this compound and Lupeol against various human cancer cell lines. The data clearly indicates that this compound is a more potent cytotoxic agent than Lupeol in these cell lines.[1][2]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Lupeol are prepared in dimethyl sulfoxide (DMSO). The cells are then treated with various concentrations of the compounds. Control wells receive the same volume of medium with DMSO.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan product is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways
Both this compound and Lupeol exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. While there is an overlap in the pathways they target, the potency of their effects likely differs, contributing to the observed variance in cytotoxicity.
This compound (Lupenone): Studies suggest that this compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt/mTOR and NF-κB signaling pathways.[3][4] The inhibition of these pro-survival pathways leads to the activation of apoptotic cascades. Furthermore, this compound has been shown to induce autophagy in cancer cells.[4]
Lupeol: Lupeol has been more extensively studied and is known to modulate multiple signaling pathways. It can induce apoptosis through the Fas-mediated extrinsic pathway and by inhibiting the PI3K/Akt/mTOR and Ras signaling pathways.[5][6] Lupeol also downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin, and can modulate the NF-κB pathway.[7]
Conclusion
The experimental data clearly demonstrates that this compound possesses superior cytotoxic activity against a range of cancer cell lines when compared to Lupeol. This enhanced potency is likely attributable to the structural difference at the C-3 position, which may influence the compound's interaction with molecular targets within the cell. Both compounds modulate critical signaling pathways that are central to cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways. The findings presented in this guide underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. Future research should focus on elucidating the precise molecular mechanisms that account for the differential cytotoxicity between these two triterpenoids and on evaluating their efficacy and safety in in vivo models.
References
- 1. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 2. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antitumor effects of lupenone on colon cancer and its mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benthamdirect.com [benthamdirect.com]
In Vivo Validation of the Anti-inflammatory Effects of Lup-20(29)-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Lup-20(29)-en-3-one, also known as lupenone. Due to a lack of publicly available quantitative in vivo data for lupenone, this guide utilizes data from its closely related lupane-type triterpenoid, lupeol, as a proxy. The structural similarity between lupenone and lupeol suggests comparable biological activities. This document presents experimental data from common in vivo anti-inflammatory models and compares the efficacy of lupeol with standard anti-inflammatory drugs.
Comparative Performance Data
The anti-inflammatory activity of lupeol has been evaluated in two standard in vivo models: Carrageenan-Induced Paw Edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema. The following tables summarize the quantitative data from these studies, comparing the effects of lupeol and its acetate derivative with the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Animal Model | Time Point (hours) | Edema Inhibition (%) | Reference |
| Lupeol Acetate | 50 mg/kg | i.p. | Mice | 3 | ~45% | [1] |
| Indomethacin | 10 mg/kg | i.p. | Mice | 3 | ~50% | [1] |
| Indomethacin | 5 mg/kg | i.p. | Rats | 5 | Not specified | [2] |
| Indomethacin | 10 mg/kg | i.p. | Mice | 4-5 | ~30% | [3] |
Note: Data for lupeol acetate is used as a proxy for this compound.
Table 2: Comparison of Anti-inflammatory Activity in TPA-Induced Ear Edema in Mice
| Compound | Dose | Route of Administration | Edema Inhibition (%) | Reference |
| Lupeol | 10 µ g/ear | Topical | 51 ± 7% | |
| Dexamethasone | 0.25 µ g/ear | Topical | ~50% | [4] |
| Indomethacin | 5 mg/kg | i.p. | Not specified |
Note: Data for lupeol is used as a proxy for this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema
This widely used model assesses the activity of anti-inflammatory agents against acute inflammation.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group. The inflammatory response is biphasic, with the initial phase (0-1 hour) involving the release of histamine and serotonin, and the later phase (after 1 hour) mediated by prostaglandins and cytokines.
Materials:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Inducing agent: 1% (w/v) carrageenan suspension in sterile saline.
-
Test compound: this compound (or its analogue) dissolved in a suitable vehicle.
-
Reference drug: Indomethacin (e.g., 10 mg/kg).
-
Measuring instrument: Plethysmometer or digital calipers.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (indomethacin), and test groups (different doses of the compound).
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
0.1 mL of 1% carrageenan suspension is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema
This model is used to evaluate the efficacy of topically applied anti-inflammatory agents.
Principle: Topical application of TPA to the mouse ear induces a rapid and significant inflammatory response, characterized by erythema (redness) and edema. The anti-inflammatory activity is determined by measuring the reduction in ear swelling (either by weight or thickness) in the treated group compared to the control group.
Materials:
-
Animals: Male Swiss albino or C57BL/6 mice.
-
Inducing agent: TPA solution in a solvent like acetone or ethanol.
-
Test compound: this compound (or its analogue) dissolved in a suitable vehicle for topical application.
-
Reference drug: Dexamethasone.
-
Tools: Micrometer, biopsy punch, and analytical balance.
Procedure:
-
Animals are anesthetized.
-
The test compound or vehicle is applied topically to the inner and outer surfaces of the right ear.
-
After a short interval (e.g., 30 minutes), TPA solution (e.g., 2 µ g/ear ) is applied to the same ear.
-
After a specific period (e.g., 4-6 hours), the animals are euthanized.
-
Ear thickness can be measured using a micrometer.
-
Alternatively, a standard-sized circular section of the ear is removed using a biopsy punch and weighed.
-
The percentage of edema inhibition is calculated based on the difference in ear weight or thickness between the treated and control groups.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: General Workflow for In Vivo Anti-inflammatory Models.
References
A Comparative Analysis of Lup-20(29)-en-3-one and Betulinic Acid in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the anticancer properties, mechanisms of action, and experimental evaluation of two promising lupane-type triterpenoids.
In the landscape of natural product-based cancer research, pentacyclic triterpenoids have emerged as a significant class of compounds with potent antitumor activities. Among these, Lup-20(29)-en-3-one, also known as lupenone, and Betulinic acid have garnered considerable attention. Both are lupane-type triterpenes and share a common structural backbone, yet subtle differences in their functional groups may lead to variations in their biological activities. This guide provides a comprehensive comparison of their performance in cancer treatment based on available experimental data, offering insights into their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and Betulinic acid has been evaluated against a range of cancer cell lines. While direct comparative studies are limited, analysis of available data from various reports allows for a preliminary assessment of their potency. Betulinic acid has been extensively studied and has demonstrated broad-spectrum anticancer activity. This compound has also shown significant cytotoxic effects, particularly against leukemia, melanoma, and neuroblastoma cell lines.
Below is a summary of the 50% inhibitory concentration (IC50) values for both compounds against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cancer Type | Cell Line | This compound IC50 (µM) | Betulinic Acid IC50 (µM) |
| Leukemia | K562 | Not directly reported, but a derivative, Lup-28-al-20(29)-en-3-one, shows marked inhibition[1][2] | ~10 - 20 |
| HL-60 | Not directly reported for this compound | ~5 - 15 | |
| Melanoma | B16-F10 | Not directly reported, but a derivative, Lup-28-al-20(29)-en-3-one, shows inhibitory effects[1][2] | ~1.5 - 17[3][4] |
| A375 | Not Available | ~17[3] | |
| Neuroblastoma | IMR-32 | Not directly reported, but a derivative, Lup-28-al-20(29)-en-3-one, shows inhibitory effects[1][2] | ~14 - 17[4] |
| SK-N-SH | Not Available | Not Available | |
| Colon Cancer | CT26 | Significant inhibition (concentration-dependent)[5] | Not Available |
| MC38 | Significant inhibition (concentration-dependent)[5] | Not Available | |
| HT-29 | Not Available | ~9 - 30.57[4][6] | |
| Breast Cancer | MCF-7 | Not Available | ~11 - 38.82[4][7] |
Mechanisms of Action: A Glimpse into Cellular Destinies
Both this compound and Betulinic acid exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death.
Betulinic acid is well-documented to trigger the intrinsic (mitochondrial) pathway of apoptosis.[3][8][9] This involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[7] Some studies also suggest its ability to generate reactive oxygen species (ROS), which can further contribute to apoptotic signaling.[9]
This compound and its close analogs have also been shown to induce apoptosis.[1][2][5] The detailed molecular mechanisms are less elucidated compared to Betulinic acid, but evidence points towards the involvement of apoptotic pathways. Recent studies on lupenone have shown that it can increase ROS levels, induce ROS-dependent endoplasmic reticulum (ER) stress, and trigger autophagy in colon cancer cells.[5]
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes influenced by these compounds and the experimental procedures used to study them, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Betulinic Acid-Induced Apoptosis
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for determining IC50 values using the MTT assay.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound or Betulinic acid in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound or Betulinic acid for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Distinguish cell populations based on their fluorescence profiles (Annexin V-negative/PI-negative: viable; Annexin V-positive/PI-negative: early apoptotic; Annexin V-positive/PI-positive: late apoptotic/necrotic; Annexin V-negative/PI-positive: necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
Both this compound and Betulinic acid are promising natural compounds with demonstrated anticancer properties. Betulinic acid has been more extensively studied, with a well-characterized mechanism of action involving the induction of apoptosis through the mitochondrial pathway across a broad range of cancer types. This compound and its analogs have also shown significant cytotoxic and pro-apoptotic effects, particularly in hematological and neuroectodermal malignancies.
While a direct, comprehensive comparison of their efficacy is yet to be established through head-to-head studies, the available data suggests that both compounds warrant further investigation as potential therapeutic agents. The detailed experimental protocols provided in this guide should facilitate further research into the anticancer potential of these intriguing lupane-type triterpenoids, ultimately contributing to the development of novel cancer therapies. Future research should focus on direct comparative studies under standardized conditions and in vivo models to better delineate their therapeutic potential and selectivity.
References
- 1. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antitumor effects of lupenone on colon cancer and its mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Betulinic Acid for Cancer Treatment and Prevention [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of Lup-20(29)-en-3-one from Diverse Natural Sources
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lup-20(29)-en-3-one, also known as lupenone, a promising lupane triterpene, from various natural origins. The analysis focuses on key parameters such as yield, purity, and biological activity, supported by experimental data to inform research and development decisions.
This compound is a naturally occurring pentacyclic triterpenoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This compound has been isolated from a range of natural sources, including various plant species and fungi. Understanding the variations in its properties based on the source is crucial for its potential development as a therapeutic agent. This guide synthesizes available data to offer a comparative perspective.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound from different natural sources. Direct comparative studies are limited; therefore, this data has been collated from various independent research publications.
| Natural Source | Part Used | Extraction Solvent | Reported Yield/Content | Purity | Reference |
| Rhizoma Musae | Rhizome | Methanol | Variable based on geography and harvest time | >98% (HPLC) | [1][2] |
| Roscoea purpurea | Root | Methanol | 2.97% (w/w) of methanol extract | Not explicitly stated | [3] |
| Celastrus hindsii | Leaves | Not specified | Not explicitly stated | Not explicitly stated | [4] |
| Daedaleopsis tricolor | Fruit-body | Petroleum ether | Not explicitly stated | Crystalline solid | [5] |
| Pongamia pinnata | Not specified | Not specified | Reported presence | Not explicitly stated | [6] |
| Daphne aurantiaca | Not specified | Not specified | Reported presence | Not explicitly stated | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the isolation, purification, and characterization of this compound.
Isolation and Purification from Rhizoma Musae
-
Extraction: The dried and powdered rhizomes of Rhizoma Musae are extracted with methanol.
-
Purification: The crude extract is subjected to separation and purification using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Analysis: The purity of the isolated lupenone is determined to be greater than 98% using HPLC[1][2].
Isolation from Roscoea purpurea
-
Extraction: The powdered root of Roscoea purpurea is extracted with methanol. The methanol extractive value was found to be 2.97% (w/w)[3].
-
Chromatography: The methanol extract is subjected to column chromatography using silica gel (60–120 mesh size).
-
Fraction Collection and TLC: Elution is performed with a solvent system, and fractions are collected and monitored by thin-layer chromatography (TLC). The compound is identified at an Rf value of 0.52.
-
Purification: The desired fractions are pooled and purified by recrystallization with methanol to yield colorless needles[3].
Characterization Techniques
The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: The isolated compound from Roscoea purpurea showed a melting point of 168-171°C[3].
Comparative Biological Activity
The biological activities of this compound have been investigated, revealing its potential in various therapeutic areas. The activity can, in principle, be influenced by the purity of the compound, which may vary depending on the source and the purification methods employed.
| Biological Activity | Source of this compound | Key Findings | Reference |
| Anti-diabetic | Rhizoma Musae | Administration of lupenone significantly reduced fasting blood glucose and glycated hemoglobin (HbA1c) levels in diabetic rats, indicating robust antidiabetic activity[1][2]. | [1][2] |
| Antibacterial | Daedaleopsis tricolor | Showed activity against Escherichia coli, Proteus vulgaris, Pseudomonas pyocyanea, Bacillus subtilis, and Staphylococcus aureus[5]. | [5] |
| Antifungal | Daedaleopsis tricolor | Demonstrated activity against Saccharomyces cerevisiae and Microsporum gypseum[5]. | [5] |
| Antioxidant | Daedaleopsis tricolor | Showed a 6.4% inhibition of lipid peroxidation[5]. | [5] |
| Anti-leukemia | Not specified (general study on lupane triterpenes) | A related compound, Lup-28-al-20(29)-en-3-one, markedly inhibited the cell growth of three human leukemia cell lines[7]. | [7] |
It is important to note that a direct comparison of the potency of biological activities of this compound from different sources is not yet available in the literature and would be a valuable area for future research.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC characterization of lupenone and β-sitosterol in rhizoma musae and evaluation of the anti-diabetic activity of lupenone in diabetic Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. View of Isolation and structural characterization of phenolic glycoside and triterpenes in Celastrus hindsii Benth [vjs.ac.vn]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C30H48O | CID 323075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Power of Lup-20(29)-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathway induced by the pentacyclic triterpenoid, Lup-20(29)-en-3-one, against alternative apoptosis-inducing agents. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers investigating novel anticancer therapies.
Comparative Efficacy in Inducing Apoptosis
This compound and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, with a particular potency observed in leukemia cells.[1][2] The following tables summarize the available quantitative data, comparing the efficacy of this compound and related compounds with the standard chemotherapeutic agent, cisplatin.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Lup-28-al-20(29)-en-3-one | Leukemia (K562) | Not specified, but potent | [2] |
| Lup-28-al-20(29)-en-3-one | Leukemia (MOLT-4) | Not specified, but potent | [2] |
| Lup-28-al-20(29)-en-3-one | Leukemia (U937) | Not specified, but potent | [2] |
| Lupeol | Lung Cancer (A549) | 62.53 (LD50) | [3] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma (CAL27) | ~5 | [4] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma (MDA1986) | ~10 | [4] |
The Intrinsic Mitochondrial Pathway of Apoptosis
Experimental evidence strongly suggests that this compound and its analogs primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This cascade of events is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
A derivative of this compound, Lup-28-al-20(29)-en-3-one, has been shown to induce morphological changes in leukemia cell nuclei and DNA fragmentation, both hallmarks of apoptosis.[2] Furthermore, related compounds have been observed to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] This disruption of the mitochondrial membrane leads to the release of cytochrome c, which then activates the caspase cascade, ultimately resulting in programmed cell death.
References
Lupenone: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the triterpenoid Lupenone, detailing its performance in preclinical studies and the underlying molecular mechanisms.
Lupenone, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological properties. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. This guide provides a comparative overview of the in vitro and in vivo efficacy of lupenone, supported by experimental data, detailed methodologies, and visualizations of its molecular pathways.
In Vitro Efficacy: Targeting Cancer and Inflammation at the Cellular Level
In vitro studies have been instrumental in elucidating the direct effects of lupenone on various cell types, particularly cancer cells. These studies consistently show that lupenone can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress inflammatory responses in a dose-dependent manner.
Anti-Cancer Activity
Lupenone has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined for several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 2F2 | Melanoma | 25.4 | [1] |
| CT26 | Colon Cancer | Not specified | [2][3] |
| MC38 | Colon Cancer | Not specified | [2][3] |
Note: While studies on CT26 and MC38 colon cancer cells have shown significant growth inhibition by lupenone, specific IC50 values were not provided in the referenced abstracts.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of lupenone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Below is a generalized workflow for a typical MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor effects of lupenone on colon cancer and its mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupenone improves type 2 diabetic nephropathy by regulating NF-κB pathway-mediated inflammation and TGF-β1/Smad/CTGF-associated fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lup-20(29)-en-3-one with Known Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring triterpenoid, Lup-20(29)-en-3-one, with established chemotherapy drugs: doxorubicin, cisplatin, and paclitaxel. The objective is to present the available experimental data on their anticancer activities, offering insights into their potential as a therapeutic agent.
Executive Summary
This compound and its structural analogs, belonging to the lupane family of triterpenes, have demonstrated significant potential as anticancer agents. Research indicates that these compounds can induce programmed cell death (apoptosis) in various cancer cell lines. While direct head-to-head comparative studies with common chemotherapy drugs are limited, the available data suggests that lupane triterpenes exhibit cytotoxic effects, in some cases comparable to or synergistic with existing treatments. A closely related compound, Lup-28-al-20(29)-en-3-one, has shown efficacy against leukemia cells, including those resistant to doxorubicin. This guide synthesizes the current understanding of this compound's anticancer properties and provides a comparative analysis against doxorubicin, cisplatin, and paclitaxel.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound's close analog, lupeol, and the conventional chemotherapy drugs against various cancer cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Therefore, this table should be interpreted as a comparative overview rather than a direct head-to-head equivalence.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lupeol | MCF-7 | Breast Cancer | 42.55 | [1] |
| MDA-MB-231 | Breast Cancer | 62.24 | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.32 | [1] |
| MDA-MB-231 | Breast Cancer | > IC50 not reached at tested concentrations | [1] | |
| Cisplatin | HeLa | Cervical Cancer | Varies significantly (dependent on study) | [2] |
| A549 | Lung Cancer | ~20 | ||
| Paclitaxel | PC-3 | Prostate Cancer | 0.0312 | |
| MKN-28 | Stomach Cancer | ~0.01 | [3] | |
| MKN-45 | Stomach Cancer | ~0.01 | [3] |
Note: The IC50 values for cisplatin and paclitaxel are presented as approximate values due to significant variations across different studies and experimental setups. For a precise comparison, it is recommended to evaluate these compounds concurrently under identical experimental conditions.
Mechanism of Action
This compound and related Lupane Triterpenes:
The anticancer activity of lupane-type triterpenes, including this compound, is primarily attributed to the induction of apoptosis.[4] Studies on the structurally similar compound, lupeol, suggest that this process is mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway.[5][6] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. Furthermore, lupane triterpenes have been shown to influence the expression of apoptosis-related proteins, including members of the Bcl-2 family and caspases.[5][6] A related compound, Lup-28-al-20(29)-en-3-one, has demonstrated the ability to induce apoptosis in leukemia cells that are resistant to conventional drugs like doxorubicin.[7]
Known Chemotherapy Drugs:
-
Doxorubicin: This anthracycline antibiotic acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species, leading to further cellular damage.[8]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and subsequent induction of apoptosis.[9]
-
Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of stable, non-functional microtubules. This disrupts the normal process of mitosis, causing cell cycle arrest at the G2/M phase and ultimately apoptosis.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound, doxorubicin, cisplatin, or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound, focusing on the induction of apoptosis via the PI3K/Akt signaling pathway.
Caption: Proposed apoptotic pathway of this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating the anticancer activity of a test compound.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Replicating Published Findings on the Bioactivity of Lup-20(29)-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published bioactivity of Lup-20(29)-en-3-one, also known as lupenone, a pentacyclic triterpenoid. Its performance is compared with structurally related and commercially available alternatives, supported by experimental data from peer-reviewed literature. This document aims to equip researchers with the necessary information to replicate and build upon existing findings in the field of cancer research.
Comparative Bioactivity of this compound and Alternatives
This compound has demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its common alternatives—lupeol, betulin, and betulinic acid—against various cancer cell lines as determined by the MTT assay. This direct comparison highlights the relative potency of these compounds.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | KB (Oral Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound (Lupenone) | 7.1 - 9.1 | 7.1 - 9.1 | 7.1 - 9.1 | 7.1 - 9.1 |
| Lupeol | 37.7 - 51.9 | 37.7 - 51.9 | 37.7 - 51.9 | 37.7 - 51.9 |
| Betulin | Not Reported | Not Reported | 38.82[1] | 15.51[1] |
| Betulinic Acid | Not Reported | Not Reported | 54.97[2] | > 50 |
Note: The IC50 values for this compound and Lupeol are presented as a range based on the findings of Bednarczyk-Cwynar et al. (2016). Specific values for each cell line within this range were not individually detailed in the cited abstract.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Determination using the MTT Assay
This protocol is based on the widely used colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound and comparator compounds (Lupeol, Betulin, Betulinic Acid)
-
Human cancer cell lines (e.g., HeLa, KB, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of lupane-type triterpenes are often attributed to the induction of apoptosis. Based on studies of structurally similar compounds, two potential signaling pathways for this compound are proposed below.
Caption: Proposed Mitochondrial Apoptosis Pathway.
A study on a betulin derivative suggests that it induces apoptosis through the mitochondrial pathway.[3] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases 9 and 3.
Caption: Proposed NF-κB Inhibition Pathway.
Research on a structurally related lupane-type triterpene has shown inhibition of the NF-κB signaling pathway. This pathway is crucial for cell survival and inflammation. Inhibition of the IKK complex by this compound would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lup-20(29)-en-3-one: A Guide for Laboratory Professionals
Hazard Assessment and Regulatory Compliance
Due to the lack of comprehensive toxicological and environmental fate data for Lup-20(29)-en-3-one, it should be handled as a chemical with unknown toxicity. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal. A waste generator must perform a hazardous waste determination before disposal.
Summary of Chemical and Disposal Information
For clarity, the following table summarizes key information regarding this compound and the recommended disposal protocols.
| Property | Data/Recommendation |
| Chemical Name | This compound |
| Molecular Formula | C₃₀H₄₈O |
| Physical State | Solid |
| Known Hazards | Data not available. Treat as a potentially hazardous substance with unknown toxicity. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| Recommended Technology | High-Temperature Incineration |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for disposing of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses with side shields.
Step 2: Waste Collection
-
Collect solid this compound waste in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
-
For materials contaminated with this compound (e.g., weighing boats, contaminated gloves), collect them in the same solid waste container.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Your name and laboratory contact information
-
-
Indicate "Caution: Substance of Unknown Toxicity" on the label.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible chemicals.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste stream.
-
The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the chemical, likely through high-temperature incineration[1][2][3][4]. Incineration is an effective method for destroying organic compounds, reducing their volume and potential environmental impact[2][3][4].
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision points and necessary actions to ensure safe and compliant disposal.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Lup-20(29)-en-3-one
This guide provides crucial safety and logistical information for the handling and disposal of Lup-20(29)-en-3-one, a naturally derived pentacyclic triterpenoid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose | Source |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and flying particles. A face shield should be worn over goggles when there is a significant splash risk. | [1][2] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Nitrile offers good resistance to many chemicals. Immediately replace if contaminated. | [1][2][3] |
| Body Protection | A lab coat or chemical-resistant apron | Shields skin and personal clothing from spills and contamination. | [1][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Prevents inhalation of the powdered compound, especially when handling outside of a fume hood. | [4][5][6] |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills and falling objects. | [1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following workflow is critical for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Assemble all required laboratory equipment, such as spatulas, weigh boats, and reaction vessels.
-
-
Handling:
-
Before handling the compound, correctly don all required PPE as outlined in the table above.
-
To minimize dust generation, carefully weigh the desired amount of this compound.
-
Transfer the weighed compound to the designated reaction vessel, avoiding any spillage.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Remove and dispose of all single-use PPE in the appropriate waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Disposal Protocol:
-
Segregation:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container designated for solid chemical waste.
-
Collect any unused compound or solutions containing the compound in a separate, clearly labeled, and sealed container for liquid chemical waste.
-
-
Consultation and Disposal:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
-
Dispose of all waste in strict accordance with all applicable local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. hsa.ie [hsa.ie]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. web.faa.illinois.edu [web.faa.illinois.edu]
- 7. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
